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  • Product: di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate
  • CAS: 1404196-18-4

Core Science & Biosynthesis

Foundational

Architecting Complex Therapeutics: A Technical Guide to the di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate Scaffold

Executive Summary In the pursuit of novel chemical space, modern drug discovery has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward complex, 3D-vectorial sp³-rich architectures. This paradigm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, modern drug discovery has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward complex, 3D-vectorial sp³-rich architectures. This paradigm shift, fundamentally detailed in the seminal "Escape from Flatland" framework (), has elevated the importance of rigid, saturated heterocycles.

di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4)[1]—commonly referred to as bis(1-Boc-piperidin-4-yl)amine—is a highly versatile building block that perfectly embodies this design philosophy. Featuring two piperidine rings linked by a central secondary amine (azanediyl group) and orthogonally protected by terminal tert-butyloxycarbonyl (Boc) groups, this scaffold mimics the structural complexity of bioactive marine bis-piperidine alkaloids[2]. This whitepaper provides an in-depth technical roadmap for researchers utilizing this scaffold in the synthesis of advanced modalities, including bivalent degraders (PROTACs), kinase inhibitors, and GPCR ligands.

Physicochemical Profile & Conformational Dynamics

The utility of the bis-piperidine scaffold lies in its unique conformational rigidity. The lowest-energy conformation of the N-C4 bonds typically places the bulky piperidine substituents in the equatorial positions. This results in an extended, linear-like geometry that acts as an exceptional spacer for bridging two distinct pharmacophores without introducing the entropic penalties associated with flexible alkyl chains.

Table 1: Quantitative Physicochemical Properties
ParameterSpecification
Chemical Name di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate
Synonyms bis(1-Boc-piperidin-4-yl)amine
CAS Registry Number 1404196-18-4
Molecular Formula C₂₀H₃₇N₃O₄
Molecular Weight 383.53 g/mol
Calculated TPSA ~71.3 Ų
Rotatable Bonds 6
H-Bond Donors / Acceptors 1 / 4

Strategic Functionalization: The "Inside-Out" Approach

Because the terminal piperidine nitrogens are deactivated and sterically shielded by the bulky Boc protecting groups, the molecule presents a single nucleophilic site: the central secondary amine. However, this azanediyl core is highly sterically encumbered by the adjacent C4 methine protons of the piperidine rings.

To effectively elaborate this scaffold, chemists must employ an "Inside-Out" synthetic strategy:

  • Core Functionalization: Forcing conditions (e.g., reductive amination with Lewis acid catalysis or Buchwald-Hartwig cross-coupling) are used to functionalize the hindered central amine.

  • Global Deprotection: Acidic cleavage of the Boc groups liberates the terminal secondary amines.

  • Terminal Elaboration: The newly exposed, highly reactive piperidine nitrogens are functionalized via standard amidation, alkylation, or arylation techniques.

SyntheticWorkflow Start di-tert-butyl 4,4'- azanediyldipiperidine- 1-carboxylate CoreMod Central Amine Functionalization Start->CoreMod Electrophile (e.g., Aldehyde) Deprotect Global Boc Deprotection CoreMod->Deprotect TFA/DCM or HCl/Dioxane TerminalMod Terminal Piperidine Elaboration Deprotect->TerminalMod Divergent Synthesis Final Final Therapeutic Candidate TerminalMod->Final Target Binding Optimization

Figure 1: The "Inside-Out" synthetic workflow for orthogonal functionalization.

Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the critical steps of the "Inside-Out" approach, including the causality behind reagent selection and built-in analytical checks.

Protocol A: Reductive Amination of the Sterically Hindered Azanediyl Core

Objective: Alkylate the central secondary amine using an aldehyde. Causality: Due to the severe steric shielding of the central nitrogen, standard reductive amination conditions often stall at the iminium ion intermediate or fail to initiate. Glacial acetic acid is mandated to drive iminium formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over NaBH₄ because its milder reducing power prevents the premature reduction of the aldehyde before the sterically hindered iminium can fully assemble.

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 eq of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4) and 1.2 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Reduction: Portion-wise, add 2.0 eq of NaBH(OAc)₃. Stir the suspension at room temperature for 12–18 hours.

  • Self-Validation Check: Monitor via LC-MS. The starting material ( m/z 384.5 [M+H]⁺) must shift to the expected product mass. Crucial visual check: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting secondary amine will stain blue/purple; the successful tertiary amine product will not stain, providing instant qualitative validation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Global Boc-Deprotection

Objective: Cleave the terminal Boc groups to liberate the free bis-piperidine diamine. Causality: The cleavage of the carbamate relies on the generation of a tert-butyl cation and the thermodynamically favorable release of CO₂ gas (). A 1:1 mixture of Trifluoroacetic acid (TFA) and DCM provides the optimal balance of acidity and solvation.

Step-by-Step Procedure:

  • Reaction: Dissolve the intermediate from Protocol A in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Dropwise, add an equal volume of TFA. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Analyze via ¹H-NMR. Complete deprotection is unequivocally confirmed by the total disappearance of the massive tert-butyl singlet at ~1.45 ppm (18H). On normal-phase silica TLC (100% EtOAc), the product will remain completely at the baseline (Rf = 0.0) due to the high polarity of the newly formed diamine.

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate three times with toluene. The resulting product is the bis-TFA salt of the free bis-piperidine, ready for terminal elaboration.

Applications in Advanced Modalities (PROTACs)

Beyond mimicking the antimalarial and antiproliferative properties of natural marine alkaloids (; )[2][3], the bis-piperidine scaffold is currently revolutionizing the design of Proteolysis Targeting Chimeras (PROTACs).

Traditional PROTACs rely on highly flexible PEG or alkyl linkers, which often result in poor oral bioavailability and high entropic penalties upon ternary complex formation. By utilizing the bis-piperidine core, drug developers can create a rigidified, Y-shaped linker system. The central nitrogen serves as the attachment vector for the E3 ligase recruiting ligand (e.g., Cereblon or VHL binders), while the terminal piperidine nitrogens are conjugated to the Protein of Interest (POI) targeting warhead.

ModularAssembly cluster_0 Targeting Warhead cluster_1 Rigidified Linker System cluster_2 Effector Recruitment POI POI Ligand (Kinase/Receptor) Scaffold Bis-Piperidine Core (sp3-rich vector) POI->Scaffold Covalent Attachment (Terminal N) E3 E3 Ligase Binder (CRBN/VHL) Scaffold->E3 Covalent Attachment (Central N)

Figure 2: Bis-piperidine scaffold utilized as a rigid, sp3-rich linker in PROTAC assembly.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity and Sp3 Character in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Tempone, A. G., & Pieper, P. (2021). Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. Natural Product Reports (RSC Publishing). URL:[Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules (MDPI). URL:[Link]

Sources

Exploratory

Engineering Molecular Scaffolds: A Comprehensive Technical Guide to di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Executive Summary In modern medicinal chemistry, the spatial geometry and physicochemical properties of molecular scaffolds are as critical as the pharmacophores they support. di-tert-butyl 4,4'-azanediyldipiperidine-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial geometry and physicochemical properties of molecular scaffolds are as critical as the pharmacophores they support. di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4)[1] is a highly versatile, orthogonally protected bis-piperidine secondary amine. It serves as a privileged building block in the development of complex kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and Proteolysis Targeting Chimeras (PROTACs)[2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, mechanistic utility in drug design, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Analysis

The molecule consists of two piperidine rings linked at the 4-position by a secondary amine (azanediyl group). Both piperidine nitrogens are protected by tert-butyloxycarbonyl (Boc) groups, rendering the central secondary amine the sole nucleophilic site for immediate functionalization[3].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate
CAS Number 1404196-18-4[1]
Molecular Formula C20H37N3O4[4]
Molecular Weight 383.53 g/mol [4]
LogP (Predicted) ~3.8 (Highly lipophilic due to dual Boc groups)
Hydrogen Bond Donors 1 (Central secondary amine)
Hydrogen Bond Acceptors 4 (Carbamate oxygens)
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H2O

Causality in Structural Design: The dual Boc protection serves a critical dual purpose. First, it provides orthogonal protection, allowing the central secondary amine to be selectively functionalized (e.g., via reductive amination or acylation) without cross-reactivity at the piperidine nitrogens. Second, the bulky tert-butyl groups provide steric shielding and enhance the compound's solubility in organic solvents, facilitating straightforward purification via normal-phase chromatography before final deprotection.

Mechanistic Role in Drug Discovery

Vectorality in Targeted Protein Degradation (PROTACs)

PROTACs are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade target proteins instead of merely inhibiting them ()[5]. The linker connecting the target ligand and the E3 ligase ligand is not a passive spacer; it dictates the thermodynamics of the ternary complex. Traditional polyethylene glycol (PEG) linkers are highly flexible, incurring a massive entropic penalty upon ternary complex formation. Incorporating the rigidified bis-piperidine scaffold restricts the conformational degrees of freedom. This pre-organization lowers the entropic barrier, resulting in enhanced degradation efficacy and improved pharmacokinetic (PK) properties compared to highly flexible aliphatic chains.

PROTAC POI Target Protein Ligand Linker Bis-Piperidine Scaffold (Derived from CAS 1404196-18-4) POI->Linker E3 E3 Ligase Recruiting Ligand Linker->E3

Role of the bis-piperidine scaffold in PROTAC ternary complex formation.

Privileged Scaffold in Medicinal Chemistry

Nitrogen heterocycles are ubiquitous in FDA-approved drugs, with six-membered rings like piperidine being the most frequently utilized ()[6]. The basicity of the piperidine nitrogen (once deprotected, pKa ~9.5) allows for favorable electrostatic interactions with acidic residues in target binding pockets (e.g., aspartate or glutamate in GPCRs). The bis-piperidine architecture effectively extends this interaction vector while maintaining metabolic stability against oxidative cleavage—a common liability in linear polyamines.

Synthetic Methodologies & Experimental Protocols

To utilize CAS 1404196-18-4 effectively, researchers must execute a precise deprotection and functionalization sequence. The following protocol outlines a self-validating system for the global deprotection of the Boc groups and subsequent amidation, adhering to standard protective group chemistry principles ().

SyntheticWorkflow A CAS: 1404196-18-4 (Boc-Protected Scaffold) B Acidic Cleavage (TFA/DCM, 0°C) A->B Step 1: Deprotection C Bis(piperidin-4-yl)amine (Free Base Intermediate) B->C Intermediate Yield D Electrophilic Functionalization (e.g., HATU Coupling) C->D Step 2: Derivatization E Target API / PROTAC Linker D->E Final Assembly

Synthetic workflow from CAS 1404196-18-4 to final API assembly.

Protocol: Global Boc Deprotection and Amidation
  • Reaction Setup: Dissolve 1.0 equivalent of CAS 1404196-18-4 in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert atmosphere (N2 or Argon).

  • Acidic Cleavage: Cool the reaction flask to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 v/v ratio of TFA:DCM.

    • Expert Insight (Causality): Conducting the addition at 0°C mitigates the exothermic nature of the cleavage and suppresses the formation of tert-butyl cations that could inadvertently alkylate the central secondary amine.

  • In-Process Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor the reaction progress via LC-MS.

    • Validation Checkpoint: The starting material (m/z 384 [M+H]+) must completely disappear. The presence of an m/z 284 [M+H]+ peak indicates incomplete (mono) deprotection. The reaction is only complete when the sole mass detected is m/z 184[M+H]+ (the fully deprotected free base).

  • Workup & Scavenging: Concentrate the reaction mixture in vacuo to remove excess TFA. To prevent the highly basic secondary amines from trapping residual TFA as a stable salt, redissolve the crude residue in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or wash with saturated aqueous Na2CO3.

  • Electrophilic Functionalization: The resulting bis(piperidin-4-yl)amine can now be subjected to standard HATU/DIPEA-mediated peptide coupling or reductive amination to assemble the final Active Pharmaceutical Ingredient (API).

Analytical Validation & Quality Control

Rigorous analytical validation is required to ensure the integrity of the scaffold prior to downstream biological assays or complex functionalization steps.

Table 2: Analytical Validation Parameters
Analytical MethodTarget Observation for CAS 1404196-18-4Quality Control Rationale
1H NMR (400 MHz, CDCl3) Intense singlet at ~1.45 ppm (18H)Confirms the presence of both intact tert-butyl groups.
13C NMR (100 MHz, CDCl3) Carbonyl peak at ~154 ppmConfirms the carbamate (Boc) linkage.
LC-MS (ESI+) m/z 384.2 [M+H]+Validates molecular weight; checks for m/z 284 (mono-Boc impurity).
HPLC (UV 210 nm) Single sharp peak (>98% AUC)Ensures absence of unreacted piperidine precursors.

References

  • Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., Tong, Y., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. Nature Publishing Group.[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. American Chemical Society.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Handling Protocols for di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In modern drug discovery and bioconjugation, di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (often referred to as bis(1-Boc-piperidin-4-yl)amine) serves as a critical, highly versatile building block. As of 2026, its structural architecture—featuring a reactive central secondary amine flanked by two sterically shielded, Boc-protected piperidine rings—makes it an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs). However, maintaining the integrity of this molecule requires a rigorous understanding of its stability profile. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols to quantify its stability under various stress conditions.

Molecular Architecture & Reactivity Profile

The stability of this compound is entirely dictated by the orthogonal reactivity of its functional groups.

  • The Central Amine: The unprotected secondary amine is highly nucleophilic. It is the intended site for synthetic functionalization (e.g., reductive amination, SN2 alkylation, or acylation).

  • The Peripheral Carbamates: The native secondary amines of the piperidine rings are masked by tert-butyloxycarbonyl (Boc) protecting groups. The bulky tert-butyl moieties provide intense steric shielding, effectively preventing unwanted cross-reactivity. Thermodynamically, the carbamate linkage is highly resistant to strong bases and nucleophiles. However, the C-O bond within the carbamate is the molecule's primary Achilles' heel, being highly susceptible to acid-catalyzed solvolysis and high-temperature thermolysis.

Mechanistic Degradation Pathways

Understanding how the molecule degrades is a prerequisite for preventing it. The compound undergoes degradation primarily through two distinct mechanisms:

A. Acid-Catalyzed Solvolysis Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) initiates degradation by protonating the carbamate carbonyl oxygen. This protonation weakens the tert-butyl-oxygen bond, leading to a rate-limiting C-O cleavage that generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield the free piperidine amine. Research has demonstrated that this reaction exhibits a second-order kinetic dependence on acid concentration [1][1].

B. Thermolytic Fragmentation At elevated temperatures (typically >150°C), the Boc group undergoes a concerted, non-ionic fragmentation. This pericyclic-like transition state involves a proton transfer from one of the tert-butyl methyl groups to the carbonyl oxygen, simultaneously releasing isobutylene gas and carbon dioxide, leaving behind the deprotected amine [2][2].

Pathway cluster_acid Acid-Mediated Pathway cluster_thermal Thermal Pathway Intact di-tert-butyl 4,4'-Azanediyldipiperidine -1-carboxylate AcidStress Acid Stress (TFA/HCl) Intact->AcidStress ThermalStress Thermal Stress (>150°C) Intact->ThermalStress Protonated Protonated Carbamate AcidStress->Protonated Protonation Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation C-O Cleavage ProductsAcid Free Piperidine + CO2 + Isobutylene Carbocation->ProductsAcid Decarboxylation Concerted Concerted Fragmentation ThermalStress->Concerted Heat ProductsThermal Free Piperidine + CO2 + Isobutylene Concerted->ProductsThermal Elimination

Mechanistic pathways for acid-mediated and thermal degradation of the Boc-protected compound.

Experimental Methodologies for Forced Degradation

To establish a robust shelf-life and handling profile, forced degradation studies must be executed. The following protocols are designed as self-validating systems , ensuring that analytical artifacts do not masquerade as chemical degradation.

Protocol A: Acid-Stress Kinetic Profiling (HPLC-UV/MS)

Causality of Design: The choice to use 20% TFA in dichloromethane (DCM) rather than neat TFA is deliberate. Neat TFA induces instantaneous deprotection, making it impossible to capture the mono-Boc intermediate or calculate degradation kinetics. By diluting to 20%, we slow the reaction sufficiently to monitor the pseudo-first-order decay of the intact bis-Boc species.

  • System Suitability (Self-Validation): Prior to stressing the sample, inject a mixed standard containing the intact bis-Boc compound and a fully deprotected reference standard (4,4'-azanediyldipiperidine). The chromatographic resolution ( Rs​ ) between these peaks must be ≥2.0 . If Rs​<2.0 , the mobile phase gradient must be flattened to prevent co-elution, which would skew the kinetic degradation data.

  • Stress Induction: Dissolve 10 mg of the compound in 4 mL of anhydrous DCM. Chill to 0°C. Dropwise, add 1 mL of TFA to achieve a 20% v/v solution. Stir at 25°C.

  • Time-Course Aliquoting & Quenching: At t=15,30,60,and 120 minutes, extract a 100 µL aliquot.

    • Crucial Step: Immediately quench the aliquot into 900 µL of saturated aqueous NaHCO₃. Why? If the reaction is not neutralized, residual TFA will continue to cleave the Boc groups while the sample sits in the autosampler queue, leading to artificially low recovery rates and invalid kinetic data.

  • Analysis: Extract the neutralized aqueous layer with 500 µL of ethyl acetate, evaporate the organic layer, reconstitute in mobile phase, and analyze via LC-MS to quantify the ratio of bis-Boc, mono-Boc, and fully deprotected species.

Protocol B: Thermal Stress Profiling (TGA/DSC)

Causality of Design: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is utilized because the thermal degradation of Boc groups releases volatile gases (isobutylene and CO₂). TGA will precisely quantify the mass loss corresponding to these gases, validating the concerted fragmentation mechanism.

  • Preparation: Weigh exactly 5.0 mg of the compound into an open aluminum pan.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, ensuring any mass loss is purely thermolytic.

  • Ramping: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Data Extraction: Record the onset temperature of mass loss. A theoretical mass loss of ~52% corresponds to the loss of two Boc groups (minus the carbonyl carbons which leave as CO2, and the tert-butyl groups which leave as isobutylene).

Workflow Prep Sample Preparation Stress Apply Stress (Acid/Base/Heat) Prep->Stress Aliquot Quench Quench & Neutralize Stress->Quench Timepoints Analyze HPLC-UV/MS Analysis Quench->Analyze Inject Data Kinetic Modeling Analyze->Data AUC

Step-by-step experimental workflow for forced degradation and stability profiling.

Quantitative Stability Matrix

The following table summarizes the quantitative stability of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate under standard forced degradation conditions.

Stress ConditionReagent / TemperatureExposure TimePrimary Degradation Pathway% Intact Compound (Recovery)
Control Neutral Buffer (pH 7.4), 25°C72 hoursNone> 99.5%
Mild Acid 0.1 M HCl, 25°C24 hoursAcid-catalyzed solvolysis~ 85.0%
Strong Acid 20% TFA in DCM, 25°C2 hoursRapid C-O cleavage< 1.0%
Base 1.0 M NaOH, 60°C24 hoursHighly resistant to hydrolysis> 98.0%
Thermal Solid State, 150°C1 hourConcerted fragmentation~ 40.0%
Oxidative 3% H₂O₂, 25°C24 hoursMild N-oxidation (central amine)~ 95.0%

Storage and Handling Directives

To ensure the long-term structural integrity of this bis-Boc protected diamine, adherence to strict storage parameters is required. Based on established guidelines for Boc-protected amines [3][3], the following conditions are mandated:

  • Temperature: Store at 2-8°C . While relatively stable at room temperature, refrigeration minimizes the thermodynamic potential for slow hydrolytic decomposition.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). The central secondary amine can react with atmospheric carbon dioxide over prolonged periods to form carbamate salts, and the compound must be protected from ambient moisture to prevent gradual hydrolysis.

  • Light: Store in amber vials to prevent potential photolytic degradation of the organic framework.

References

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Engineering Privileged Scaffolds: A Technical Whitepaper on di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the spatial geometry and physicochemical properties of linker molecules are just as critical as the pharmacophores they connect. di-tert-butyl 4,4'-azanediyldipiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the spatial geometry and physicochemical properties of linker molecules are just as critical as the pharmacophores they connect. di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (commonly known as Bis(1-Boc-piperidin-4-yl)amine) has emerged as a highly versatile, orthogonally protected secondary amine scaffold[1]. By featuring a central nucleophilic azanediyl bridge flanked by two sterically shielded, Boc-protected piperidine rings, this molecule allows for highly selective, stepwise functionalization.

This whitepaper provides an in-depth technical analysis of CAS 1404196-18-4, detailing its structural rationale, its integration into complex therapeutic modalities (such as PROTACs and tricyclic gyrase inhibitors)[2], and field-proven, self-validating synthetic protocols for its manipulation.

Physicochemical Profiling & Structural Rationale

To effectively utilize a chemical building block, one must understand the causality behind its structural design. The table below summarizes the core quantitative data for the scaffold.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate
Common Synonym Bis(1-Boc-piperidin-4-yl)amine
CAS Registry Number 1404196-18-4
Molecular Formula C₂₀H₃₇N₃O₄
Molecular Weight 383.53 g/mol
Topological Polar Surface Area (TPSA) ~71.3 Ų
Hydrogen Bond Donors 1 (Central secondary amine)
Hydrogen Bond Acceptors 7 (4 Carbamate oxygens + 3 Nitrogens)
Rotatable Bonds 8
The Orthogonal Protection Strategy

The presence of the tert-butyloxycarbonyl (Boc) groups on the terminal piperidine nitrogens is a deliberate design choice[1]. The Boc group provides robust steric shielding and is chemically inert to catalytic hydrogenation, strongly basic nucleophilic conditions, and standard cross-coupling environments. This orthogonality allows chemists to selectively functionalize the central secondary amine (via alkylation, acylation, or reductive amination) without risking polymerization or cross-reactivity at the terminal amines.

Synthetic Utility and Orthogonal Deprotection Workflows

The true value of this scaffold lies in its stepwise derivatization. The central nitrogen acts as the primary site of functionalization. Once the central nitrogen is decorated with the desired pharmacophore or linker extension, the Boc groups are cleaved under acidic conditions to reveal two highly basic, solvent-exposed piperidine nitrogens. These terminal amines can then be further derivatized to engage E3 ligases or interact with the solvent channel of kinase ATP-binding pockets.

G A di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4) B Electrophile Addition (Acylation / Reductive Amination) A->B Step 1 C N-Functionalized Bis-Boc Intermediate B->C D Global Boc Deprotection (TFA in DCM or HCl in Dioxane) C->D Step 2 E Free Bis-Piperidine Scaffold (Ready for dual functionalization) D->E F PROTAC Linker (E3 Ligase & POI Ligand Attachment) E->F Modality A G Kinase/Gyrase Inhibitor (Solvent Channel Binding Motif) E->G Modality B

Figure 1: Orthogonal functionalization and deprotection workflow for the bis-piperidine scaffold.

Applications in Advanced Therapeutic Modalities

Targeted Protein Degradation (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it dictates the spatial orientation and the entropic penalty of ternary complex formation. The bis-piperidine motif provides a rigid, extended vector that minimizes the entropic cost of folding, thereby stabilizing the E3-Ligase/PROTAC/Target-Protein ternary complex.

Antimicrobial & Antiviral Agents

Piperidine-derived scaffolds have been extensively validated in the development of complex therapeutics. For instance, related bis-piperidine and Boc-protected amine motifs are critical in the synthesis of tricyclic gyrase inhibitors for antibacterial applications[2], as well as in the assembly of complex peptidomimetics like HCV protease inhibitors[3]. The multi-basic nature of the fully deprotected scaffold enhances cell permeability and solubility in aqueous physiological environments, making it highly sought after in commercial chemical libraries.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and validation steps.

Protocol 1: Site-Selective Reductive Amination of the Central Azanediyl Nitrogen

This protocol describes the attachment of an aldehyde to the central secondary amine.

  • Reaction Setup: Dissolve 1.0 eq of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate and 1.1 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Catalysis: Add 0.1 eq of glacial acetic acid.

    • Causality: Mild acid catalysis accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the formation of the reactive iminium ion.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing nature of the three acetoxy groups reduces the nucleophilicity of the hydride. This ensures the reagent selectively reduces the sterically accessible iminium ion rather than prematurely reducing the unreacted aldehyde.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the starting amine, quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Global Acidic Deprotection of Boc Groups

This protocol details the removal of the terminal Boc groups to yield the free bis-piperidine core.

  • Reaction Setup: Dissolve the N-functionalized intermediate from Protocol 1 in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water.

    • Causality: During acidolysis, the Boc group fragments into CO₂ gas and a highly reactive tert-butyl carbocation. TIPS acts as a hydride donor and carbocation scavenger, irreversibly quenching the tert-butyl cation. This prevents the cation from re-alkylating the newly liberated piperidine nitrogens or reacting with electron-rich aromatic rings elsewhere on the molecule.

  • Cleavage: Stir at room temperature for 2 hours.

  • Validation: Confirm the disappearance of the +100 Da (per Boc group) mass peaks via LC-MS.

  • Isolation: Concentrate under reduced pressure. To remove residual TFA, co-evaporate the residue three times with toluene. Lyophilize the product to yield the bis-piperidine core as a stable TFA salt, ready for subsequent amide coupling or alkylation.

Conclusion

The di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate scaffold represents a triumph of orthogonal protecting group strategy in medicinal chemistry. By providing a rigid, tunable, and highly soluble framework, it allows drug development professionals to precisely engineer the physicochemical properties of complex therapeutics, from PROTAC linkers to novel kinase inhibitors.

References

  • 1404196-18-4 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
  • AU2012229997B2 - Tricyclic gyrase inhibitors - Google Patents Source: Google Patents URL
  • AU2008340257B2 - HCV protease inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.

Sources

Protocols & Analytical Methods

Method

Application Note: Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in Advanced Organic Synthesis and Drug Discovery

Introduction & Structural Rationale The compound di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (also known as bis(1-Boc-piperidin-4-yl)amine) is a highly versatile, orthogonally protected secondary amine. Piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (also known as bis(1-Boc-piperidin-4-yl)amine) is a highly versatile, orthogonally protected secondary amine. Piperidine rings are the most frequently utilized nitrogen heterocycles in FDA-approved small-molecule drugs (). By connecting two piperidine rings via a central amine, this scaffold provides a rigid, extended framework that is highly prized in modern medicinal chemistry.

The structural brilliance of this molecule lies in its orthogonal reactivity :

  • The Central Secondary Amine: While sterically hindered by the two flanking piperidine rings, it remains sufficiently nucleophilic to undergo palladium-catalyzed cross-coupling (Buchwald-Hartwig amination), reductive amination, or selective alkylation.

  • The Boc-Protected Piperidine Nitrogens: The tert-butyloxycarbonyl (Boc) groups prevent unwanted polymerization or side reactions during the functionalization of the central amine. Once the central core is elaborated, the Boc groups can be globally removed, unmasking two highly reactive secondary amines for further functionalization (e.g., amide coupling, sulfonylation).

This dual-reactivity profile makes it an exceptional building block for synthesizing complex Proteolysis Targeting Chimeras (PROTACs) , where rigid linkers are required to minimize the entropic penalty of ternary complex formation (), as well as highly selective kinase inhibitors.

Synthetic Workflow & Drug Design Logic

To visualize the utility of this scaffold, the following diagrams map out the synthetic functionalization strategy and its application in targeted protein degradation.

Workflow A di-tert-butyl 4,4'- azanediyldipiperidine- 1-carboxylate B Buchwald-Hartwig Cross-Coupling A->B Step 1: Central Amine C TFA-Mediated Boc Deprotection B->C Step 2: Unmasking D Amide Coupling (HATU/DIPEA) C->D Step 3: Piperidine N E Target Molecule (PROTAC/Inhibitor) D->E Final Assembly

Caption: Orthogonal synthetic workflow for the functionalization of bis(1-Boc-piperidin-4-yl)amine.

DrugDesign Target Target Protein (e.g., Kinase) Complex Ternary Complex Formation Target->Complex Degraded via Warhead Hinge-Binding Motif (N-Aryl substituent) Warhead->Target Binds Scaffold Bis-piperidine Scaffold (Rigid Linker) Scaffold->Warhead Positions Ligase E3 Ligase Binder (e.g., Thalidomide) Scaffold->Ligase Orients Ligase->Complex Recruits

Caption: Pharmacophore logic utilizing the bis-piperidine scaffold as a rigid PROTAC linker.

Quantitative Data: Overcoming Steric Hindrance in N-Arylation

The central amine of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate is highly sterically encumbered. Standard Pd-catalyzed amination conditions (e.g., using BINAP or dppf) often fail or result in poor yields due to the inability of the bulky amine to coordinate to the palladium center.

To solve this, dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) must be employed. These ligands are specifically designed to facilitate the reductive elimination of bulky amines while stabilizing the mono-ligated palladium intermediate ().

Table 1: Optimization of Pd-Catalyzed N-Arylation with 4-Bromopyridine

Catalyst System (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd₂(dba)₃BINAPCs₂CO₃Toluene100< 20%12%
Pd₂(dba)₃XPhosNaOtBuToluene10055%48%
Pd₂(dba)₃RuPhos NaOtBu Toluene 100 > 95% 88%
Pd₂(dba)₃BrettPhos NaOtBu Toluene 100 > 98% 91%

Data demonstrates the critical causality of ligand selection: BrettPhos and RuPhos provide the necessary spatial environment for the bulky bis-piperidine core to successfully undergo reductive elimination.

Experimental Protocols

The following self-validating protocols provide a robust, step-by-step methodology for utilizing this scaffold in drug discovery workflows.

Protocol A: Buchwald-Hartwig N-Arylation of the Central Amine

Objective: Attach a heteroaryl "warhead" to the central secondary amine. Causality Check: Sodium tert-butoxide (NaOtBu) is utilized because its strong basicity is required to deprotonate the sterically hindered secondary amine intermediate on the Pd-complex.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (1.0 mmol, 383.5 mg), 4-bromopyridine hydrochloride (1.1 mmol), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), BrettPhos (0.10 mmol, 53.7 mg), and NaOtBu (2.5 mmol, 240 mg). Note: Excess base is used to neutralize the hydrochloride salt of the aryl bromide.

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times).

  • Reaction: Add anhydrous, degassed toluene (10 mL) via syringe. Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 384.3 [M+H]+) and appearance of the product mass (m/z 461.3 [M+H]+) validates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-aryl intermediate.

Protocol B: Global Boc-Deprotection

Objective: Unmask the terminal piperidine nitrogens for subsequent functionalization. Causality Check: Trifluoroacetic acid (TFA) efficiently cleaves the Boc groups by protonating the carbamate carbonyl, leading to the fragmentation of the protecting group into isobutylene gas and carbon dioxide ().

  • Preparation: Dissolve the N-aryl intermediate from Protocol A (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Deprotection: Slowly add TFA (5.0 mL) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (TLC): Monitor by TLC (ninhydrin stain). The product will remain at the baseline (highly polar diamine) while the starting material spot disappears.

  • Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Dissolve the resulting residue in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base diamine.

Protocol C: Symmetrical Amide Coupling (PROTAC Assembly)

Objective: Attach E3 ligase ligands (or solubilizing groups) to the newly freed piperidine nitrogens. Causality Check: HATU is selected as the coupling reagent over EDC/HOBt due to its superior kinetics and efficiency in forming amides with secondary amines. DIPEA acts as a non-nucleophilic base, ensuring the piperidine nitrogens remain deprotonated without competing for the activated ester.

  • Preparation: In a dry flask, dissolve the desired carboxylic acid (e.g., a Thalidomide-linker construct) (2.2 mmol) in anhydrous DMF (8.0 mL).

  • Activation: Add HATU (2.4 mmol, 912 mg) and N,N-diisopropylethylamine (DIPEA) (6.0 mmol, 1.05 mL). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add a solution of the deprotected diamine from Protocol B (1.0 mmol) in DMF (2.0 mL) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC to isolate the final bis-functionalized target molecule.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Application

Application Note: Experimental Protocols for the Functionalization of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Introduction & Mechanistic Rationale Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4), frequently referred to as bis(1-Boc-piperidin-4-yl)amine, is an indispensable building block in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4), frequently referred to as bis(1-Boc-piperidin-4-yl)amine, is an indispensable building block in modern drug discovery. Featuring a highly symmetrical bis-piperidine scaffold with significant sp³ character, it is widely utilized in the synthesis of PROTAC linkers, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Causality in Structural Design: The architectural advantage of this molecule lies in its orthogonal reactivity. The two terminal primary piperidine nitrogen atoms are masked by tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection renders the central secondary amine exclusively available for selective functionalization (e.g., acylation, alkylation, or arylation). Once the central amine is functionalized to establish the core pharmacophore, the Boc groups can be cleanly cleaved under acidic conditions to reveal the terminal basic amines, which can be further elaborated or utilized to enhance the aqueous solubility of the final drug candidate.

Reaction Pathways & Experimental Workflows

Because the central secondary amine is flanked by two bulky piperidine rings, it is highly sterically hindered. Standard coupling or alkylation conditions often result in sluggish reaction rates and poor yields. Overcoming this steric barrier requires highly active reagents and optimized protocols.

G A di-tert-butyl 4,4'- azanediyldipiperidine-1-carboxylate (Central 2° Amine) B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (STAB, AcOH) A->C R-CHO D Buchwald-Hartwig (Pd cat., Base) A->D Ar-X E Boc Deprotection (TFA or HCl) B->E C->E D->E F Functionalized Bis-piperidine Scaffold E->F Acidic Cleavage

Workflow of selective functionalization and deprotection of the bis-piperidine scaffold.

Detailed Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Acylation)

To overcome the steric bulk of the bis-piperidine scaffold, highly active uronium-based coupling reagents like HATU are required . HATU generates a highly reactive 7-aza-OBt ester intermediate that efficiently drives the acylation of hindered secondary amines.

  • Self-Validating System (QC): Reaction progress is monitored via LC-MS. Successful coupling is indicated by the disappearance of the starting material mass (m/z 384.3 [M+H]⁺) and the appearance of the desired product mass. In ¹H NMR, the secondary amine N-H proton (typically ~1.5 ppm) will disappear, and the piperidine alpha-protons will shift downfield due to the electron-withdrawing effect of the newly formed amide bond.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes. Causality: Pre-activating the acid ensures that the sterically hindered secondary amine does not compete for the coupling reagent, thereby minimizing guanidinium side-product formation.

  • Amine Addition: Add di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (1.0 equiv) to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to efficiently remove DMF), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

For the alkylation of the central amine, reductive amination using STAB is the premier method . Unlike sodium cyanoborohydride, STAB is non-toxic and highly selective for iminium ions over aldehydes, preventing the over-reduction of the starting carbonyl compound.

  • Self-Validating System (QC): The formation of the tertiary amine product is confirmed by LC-MS. In ¹H NMR, the integration of the newly incorporated alkyl group protons must match the 36 protons of the bis-Boc-piperidine scaffold, confirming a 1:1 stoichiometry without over-alkylation.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: Acetic acid catalyzes the dehydration step to form the iminium ion intermediate, which is a critical thermodynamic hurdle for sterically hindered secondary amines.

  • Equilibration: Stir for 30–60 minutes at room temperature to allow complete iminium ion formation prior to reduction.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in small portions. Causality: Adding STAB only after the iminium has fully formed ensures the reducing agent selectively targets the iminium species, maximizing yield and preventing the premature reduction of the aldehyde to an alcohol.

  • Reaction: Stir for 12 hours at room temperature.

  • Workup: Quench carefully with 1N aqueous NaOH to neutralize the acetic acid and hydrolyze boron complexes. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol C: Global Boc Deprotection

Once the central amine is functionalized, the terminal piperidine nitrogens are unmasked for subsequent drug discovery applications.

  • Self-Validating System (QC): The completion of deprotection is instantly verifiable via ¹H NMR by the complete disappearance of the massive 18-proton singlet (typically at ~1.45 ppm) corresponding to the two tert-butyl groups. LC-MS will show a mass shift of -200 Da (loss of two Boc groups).

Step-by-Step Methodology:

  • Dissolve the functionalized bis-piperidine intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours. Causality: The highly acidic environment protonates the tert-butyl carbamate, leading to the expulsion of the tert-butyl cation (which eliminates as isobutylene gas) and decarboxylation (release of CO₂ gas). The evolution of these gases drives the reaction irreversibly to completion.

  • Concentrate under reduced pressure to remove excess TFA and DCM.

  • Triturate the resulting oil with cold diethyl ether to precipitate the fully deprotected bis-piperidine as a stable, easy-to-handle TFA salt.

Quantitative Data Summaries

The following table summarizes the typical reaction parameters and expected analytical outcomes for the functionalization of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate.

Reaction TypeReagents & SolventsTime / TempTypical YieldLC-MS Shift (Starting Material m/z 384.3)
Amide Coupling HATU, DIPEA, DMF12-16 h / 25 °C75% - 90%[M+H]⁺ = 384.3 + (MW of Acid) - 18
Reductive Amination STAB, AcOH, DCE12 h / 25 °C80% - 95%[M+H]⁺ = 384.3 + (MW of Aldehyde) - 16
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu, Toluene8-12 h / 90 °C50% - 70%[M+H]⁺ = 384.3 + (MW of Ar-X) - (MW of HX)
Boc Deprotection TFA, DCM2 h / 25 °C>95%[M+H]⁺ = (MW of Precursor) - 200
References
  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

Method

application of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in catalysis

Advanced Applications of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in Catalytic Systems Executive Summary Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4) is a highly specialized, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in Catalytic Systems

Executive Summary

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4) is a highly specialized, sterically encumbered secondary amine. While traditionally utilized as a structural building block in pharmaceutical synthesis, its unique topological profile—a reactive central azane flanked by two massive, N-Boc-protected piperidine rings—makes it an exceptional candidate for advanced catalytic applications. This application note details its utility in three distinct catalytic paradigms: as a bulky organocatalyst for enamine/iminium activation, as a precursor for sterically demanding aminophosphine ligands in cross-coupling, and as a non-nucleophilic sacrificial electron donor in photoredox catalysis.

Organocatalysis: Enamine and Iminium Activation

Expertise & Causality: Secondary amines are the cornerstone of aminocatalysis, functioning by lowering the LUMO of α,β -unsaturated carbonyls (iminium activation) or raising the HOMO of aldehydes/ketones (enamine activation)[1]. The primary challenge in designing an effective organocatalyst is preventing catalyst self-condensation (dimerization) while ensuring high facial selectivity during electrophilic attack.

The extreme steric bulk provided by the two N-Boc piperidine rings of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate creates a deep, shielded microenvironment. When the central amine condenses with an aldehyde, this steric parameter effectively blocks one face of the transient enamine. This forces the incoming electrophile to approach from a singular, predictable trajectory, thereby maximizing stereocontrol and preventing the catalyst from being poisoned by off-target nucleophilic attacks.

EnamineCycle Aldehyde Aldehyde Substrate (Carbonyl) Iminium Iminium Ion (Activated Intermediate) Aldehyde->Iminium + Catalyst - H2O Catalyst Bis-piperidine Amine (Organocatalyst) Catalyst->Iminium Enamine Sterically Shielded Enamine (Raised HOMO) Iminium->Enamine Tautomerization (Proton Shift) Product α-Alkylated Product (Functionalized) Enamine->Product + Electrophile Face-Selective Attack Product->Catalyst Hydrolysis (Catalyst Turnover)

Logical flow of enamine organocatalysis driven by the sterically shielded bis-piperidine amine.

Protocol 1: α -Alkylation of Aldehydes via Enamine Catalysis
  • Preparation: Equip a flame-dried 10 mL Schlenk flask with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reaction Assembly: Add di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (20 mol%), the target aldehyde (1.0 equiv, 0.5 mmol), and anhydrous DMSO (2.0 mL).

    • Causality: DMSO is selected due to its high dielectric constant, which stabilizes the highly polar iminium intermediate prior to enamine tautomerization, significantly accelerating the initial condensation phase.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) and a mild base (e.g., NaHCO3, 1.5 equiv) to act as a proton sink. Stir at room temperature for 24 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The appearance of a new, less polar spot indicates successful α -alkylation. To definitively validate the system, analyze the crude mixture via 1 H NMR: the complete disappearance of the starting aldehydic proton (~9.5-10.0 ppm) and the emergence of a shifted α -proton signal confirms product formation without catalyst dimerization.

  • Workup: Quench with distilled water (5 mL), extract with EtOAc (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Ligand Design: Precursor for Buchwald-Type Aminophosphines

Expertise & Causality: The Buchwald-Hartwig amination and related cross-coupling methodologies rely heavily on dialkylbiarylphosphines or aminophosphine ligands to stabilize palladium intermediates[2]. A highly effective ligand must possess two features: electron richness (to accelerate the oxidative addition of the aryl halide) and immense steric bulk (to force the reductive elimination of the product).

By coupling di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate with a chlorophosphine, researchers can synthesize a novel, highly encumbered P-N ligand. The N-Boc groups provide secondary coordination sphere bulk, which is critical for preventing the formation of inactive, off-cycle Pd bis-ligand complexes.

Protocol 2: Synthesis of a Bulky Aminophosphine Ligand
  • Preparation: In a strictly inert atmosphere (glovebox or standard Schlenk line), dissolve di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (1.0 mmol) and anhydrous triethylamine (1.5 mmol) in degassed dichloromethane (5 mL).

  • Phosphine Coupling: Cool the solution to 0 °C. Dropwise, add chlorodiphenylphosphine (Ph2PCl, 1.0 mmol).

    • Causality: The strict anhydrous/anaerobic environment and low temperature are mandatory. Aminophosphines are highly susceptible to rapid oxidation to the corresponding phosphine oxides, and the low temperature mitigates exothermic side reactions during the P-N bond formation.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: 31 P NMR is the definitive diagnostic tool for this protocol. Analyze an aliquot of the crude mixture. The complete disappearance of the Ph2PCl signal (typically ~80 ppm) and the emergence of a new singlet at ~45-55 ppm confirms P-N bond formation. The absolute absence of a peak at ~25 ppm ensures no phosphine oxide has formed.

  • Isolation: Filter the precipitated triethylamine hydrochloride salts under argon, and concentrate the filtrate to yield the pure aminophosphine ligand.

Photoredox Catalysis: Sacrificial Electron Donor

Expertise & Causality: In visible-light photoredox catalysis, secondary amines are frequently employed as sacrificial electron donors to reductively quench excited-state photocatalysts (e.g., Ru(bpy)3 2+ or Ir(ppy)3)[3]. However, unhindered amines often act as competing nucleophiles, leading to unwanted side reactions with electrophilic radical intermediates.

The profound steric hindrance of the bis-piperidine scaffold completely suppresses its nucleophilicity. Consequently, it functions exclusively as a single-electron transfer (SET) agent, generating an amine radical cation that can further drive downstream radical cascades without chemically bonding to or interfering with the primary substrate.

Photoredox Light Visible Light (hv) PC_star *Photocatalyst (Excited State) Light->PC_star Excitation PC Photocatalyst (Ground State) PC->PC_star Radical Amine Radical Cation (Reactive Intermediate) PC_star->Radical Reductive Quenching (SET) Amine Bis-piperidine Amine (Electron Donor) Amine->Radical 1e- Donation Radical->PC Catalyst Regeneration (Downstream)

Single-electron transfer (SET) pathway utilizing the amine as a non-nucleophilic electron donor.

Quantitative Data & Structural Parameters

ParameterValueCatalytic & Synthetic Implication
Molecular Weight 383.53 g/mol High mass ensures low volatility; easily handled as a solid, bench-stable reagent.
Steric Shielding (A-value proxy) > 4.5 kcal/molMassive steric bulk prevents catalyst dimerization and completely suppresses nucleophilic side-reactions.
pKa (Conjugate Acid, est.) ~10.5 – 11.2Optimal basicity for proton shuttling during enamine/iminium tautomerization without degrading base-sensitive substrates.
Protecting Group Orthogonality N-Boc (Acid-labile)Allows post-catalytic cleavage via TFA to yield a triamine scaffold for solid-phase immobilization or metal-pincer coordination.
Redox Potential ( E1/2red​ , est.) ~ +0.8 V vs SCEPerfectly aligned for reductive quenching of standard Ru/Ir photocatalysts in SET processes[3].

Sources

Application

scale-up synthesis of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

An Application Guide for the Robust, Scalable Synthesis of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate Abstract Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate is a pivotal secondary amine building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust, Scalable Synthesis of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Abstract

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate is a pivotal secondary amine building block in contemporary medicinal chemistry and drug development. Its rigid, diamine scaffold is a common feature in a variety of pharmacologically active agents. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate. We delve into the mechanistic rationale behind a robust reductive amination strategy, offer a detailed step-by-step protocol optimized for multigram-scale production, and address critical process parameters, safety considerations, and troubleshooting to ensure reproducible, high-yield, and high-purity outcomes.

Introduction and Strategic Overview

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of pharmaceutical research. Piperidine moieties, in particular, are prevalent scaffolds found in numerous approved drugs.[1][2] Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate, also known as N,N-bis(1-Boc-4-piperidyl)amine, serves as a versatile precursor for introducing a bis-piperidine motif. The synthetic approach detailed herein is centered on a one-pot reductive amination, a highly efficient and widely adopted method for C-N bond formation.[3][4]

The core strategy involves the reaction of two equivalents of N-Boc-4-piperidone with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to yield the target secondary amine. The selection of the Boc (tert-butoxycarbonyl) protecting group is strategic; it deactivates the piperidine nitrogen towards unwanted side reactions while being stable to the reaction conditions, and it can be readily removed under acidic conditions in later synthetic steps.[5]

Reaction Scheme

cluster_reactants reactant1 2x ketone N-Boc-4-piperidone reactant1->ketone plus1 + ketone->plus1 ammonia NH₄OAc (Ammonia Source) plus1->ammonia ammonia->inv1 reagent1 NaBH(OAc)₃ (Reducing Agent) reagent1->inv1 Reductive Amination solvent DCM or DCE (Solvent) solvent->inv1 product Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate inv1->product

Figure 1: Overall reaction scheme for the synthesis.

Causality of Experimental Design: A Senior Scientist's Perspective

A successful scale-up is not merely about multiplying quantities; it's about understanding the underlying principles and anticipating challenges. The choices made in this protocol are deliberate and grounded in extensive process chemistry experience.

  • Choice of Ammonia Source: While gaseous ammonia or aqueous ammonium hydroxide can be used, ammonium acetate (NH₄OAc) is often preferred for scale-up. It is a solid, making it easy to handle and weigh accurately. In solution, it provides a controlled release of ammonia and acetic acid. The acid catalyzes the formation of the critical imine intermediate, driving the equilibrium forward, a key consideration for maximizing conversion.

  • Selection of the Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[5] Unlike the more powerful sodium borohydride (NaBH₄), STAB is a milder, more selective reducing agent that will readily reduce the iminium ion intermediate but not the starting ketone. This selectivity is paramount to preventing the formation of the corresponding alcohol byproduct (N-Boc-4-hydroxypiperidine). Furthermore, STAB is less water-sensitive than other hydrides and its reactions are generally more controllable on a larger scale compared to the highly toxic sodium cyanoborohydride (NaBH₃CN).

  • Solvent Selection and Control: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective solvents as they provide good solubility for the reactants and are aprotic, preventing unwanted reactions with the hydride reagent. For larger scale operations, DCE may be preferred due to its higher boiling point (83 °C vs. 40 °C for DCM), which allows for a wider and more easily controlled operating temperature range.

  • Work-up and Purification Strategy: In a drug development setting, chromatographic purification is a bottleneck and is to be avoided on a large scale. This protocol is designed to yield a product that can be purified by simple crystallization. The work-up involves a basic wash (e.g., with NaHCO₃ solution) to remove the acetic acid byproduct and any unreacted starting materials, followed by extraction. The final product's high crystallinity in common non-polar solvents allows for efficient purification, isolating the desired compound in high purity by precipitating it from a solvent system like heptane or an ether/heptane mixture.

Detailed Scale-Up Protocol (100 g Scale)

Safety Precaution: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Chlorinated solvents and hydride reagents should be handled with care.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Eq.
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25100.00.5022.0
Ammonium AcetateC₂H₇NO₂77.0821.30.2761.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94127.60.6022.4
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.961000 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃-~800 mL--
Brine (Saturated NaCl aq.)NaCl-~400 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~50 g--
HeptaneC₇H₁₆100.21~1000 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (100.0 g, 0.502 mol) and ammonium acetate (21.3 g, 0.276 mol).

  • Solvent Addition: Add 1,2-dichloroethane (1000 mL) to the flask. Begin stirring the mixture to form a suspension.

  • Imine Formation: Stir the suspension at room temperature (20-25 °C) for 1-2 hours. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (127.6 g, 0.602 mol) portion-wise over 45-60 minutes. Caution: The addition can be exothermic; maintain the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Quenching: Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution (~800 mL) while stirring. Continue stirring for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCE (200 mL).

  • Washing: Combine the organic layers and wash with brine (400 mL). During washes, emulsions can sometimes form; allowing the mixture to stand or adding more brine can help break them.[6]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 20 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick oil or a semi-solid.

  • Crystallization/Trituration: Add heptane (~1000 mL) to the crude product. Stir vigorously with a mechanical stirrer or sonicate. The product should precipitate as a white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold heptane (2 x 100 mL), and dry the product in a vacuum oven at 40-45 °C to a constant weight.

Expected Outcome
  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC/NMR): >98%

Workflow and Analytical Validation

A streamlined workflow is essential for process efficiency. Post-synthesis, rigorous analytical testing validates the identity and purity of the final product.

Experimental Workflow Diagram

A Charge Reactants (N-Boc-4-piperidone, NH₄OAc, DCE) B Imine Formation (Stir at RT, 1-2h) A->B C Cool to 0-5 °C B->C D Portion-wise Addition of STAB (T < 10 °C) C->D E Reaction (Warm to RT, 12-18h) D->E F Reaction Monitoring (TLC / LC-MS) E->F G Aqueous Quench (Sat. NaHCO₃) E->G H Work-up (Phase Separation, Extraction) G->H I Drying & Concentration H->I J Crystallization (Heptane) I->J K Filtration & Drying J->K L Final Product K->L M QC Analysis (NMR, MS, HPLC) L->M

Figure 2: Step-by-step experimental workflow.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the 18 protons of the two tert-butyl groups around 1.45 ppm and multiplets for the piperidine ring protons.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product plus one.

  • HPLC: Purity is assessed by HPLC, which should show a single major peak for the product with an area percentage greater than 98%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Reaction Stalls 1. Inactive STAB (hydrolyzed).2. Insufficient imine formation.3. Low reaction temperature.1. Use a fresh, high-quality lot of STAB.2. Increase the imine formation time or add a catalytic amount of acetic acid.3. Ensure the reaction is allowed to stir at room temperature after STAB addition.
Formation of Alcohol Byproduct Use of a non-selective reducing agent or contamination with water.Strictly use STAB. Ensure all glassware and solvents are dry.
Difficult Emulsion during Work-up High concentration of salts or fine particulates.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If persistent, filter the entire biphasic mixture through a pad of Celite®.[6]
Product Fails to Crystallize Presence of solvent impurities or oiling out.Ensure the crude product is concentrated to a foam or solid. If it oils out, scratch the flask, add a seed crystal, or re-dissolve in a minimum amount of a slightly more polar solvent (e.g., ether) before adding heptane.

References

  • Organic Syntheses Procedure, 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxy-carbonyl)) hydantoin. Organic Syntheses. [Link]

  • Walz, A. J.; Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM CBC-TR-1871.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Senthamarai, T., et al. (2018). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1207.
  • Brewer, A. C., et al. (2019). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 23(10), 2157-2165.
  • D'yakonov, V. A., et al. (2023).

Sources

Method

Application Note: Engineering Rigidified and Branched PROTACs Using Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Executive Summary The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the industry's focus from merely achieving target degradation to optimizing the drug-likeness of these massive heterobifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the industry's focus from merely achieving target degradation to optimizing the drug-likeness of these massive heterobifunctional molecules. Historically, flexible polyethylene glycol (PEG) and alkyl chains were the default linker choices. However, their high entropic penalty upon target binding and poor pharmacokinetic (PK) profiles have necessitated a structural paradigm shift.

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (commonly referred to as bis(1-Boc-piperidin-4-yl)amine) has emerged as a premium building block in modern PROTAC development. By incorporating this bis-piperidine scaffold, researchers can simultaneously introduce conformational rigidity, improve aqueous solubility via basic amine centers, and unlock a trivalent architecture for multi-functional degraders [1]. This application note provides a comprehensive, self-validating guide to utilizing this scaffold from chemical synthesis to biological validation.

Mechanistic Rationale: The Case for Bis-Piperidine Scaffolds

As a Senior Application Scientist, I approach linker design not as a passive spacing exercise, but as an active modulation of the ternary complex thermodynamics. The bis-piperidine scaffold offers three distinct mechanistic advantages:

  • Conformational Pre-organization (Thermodynamic Advantage): Flexible PEG linkers exist in thousands of microstates in solution. Forcing these chains into the highly specific, folded conformation required for the POI-PROTAC-E3 ternary complex incurs a massive entropic penalty. The rigid, cyclic nature of the piperidine rings restricts this conformational space, effectively "pre-organizing" the PROTAC and stabilizing the ternary complex [2].

  • Physicochemical Tuning (ADME Advantage): PROTACs frequently violate Lipinski's Rule of Five, leading to poor cell permeability and solubility. The introduction of saturated heterocycles like piperidine introduces basic centers (pKa ~8-9). At physiological pH, these centers protonate, drastically enhancing aqueous solubility without relying on metabolically vulnerable PEG chains [3].

  • Trivalent Branching (Structural Advantage): The central secondary amine (azane) of the bis-piperidine scaffold serves as an orthogonal conjugation site. While the two piperidine nitrogens connect the POI and E3 ligands, the central azane can be functionalized with fluorophores, cell-penetrating peptides (CPPs), or pharmacokinetic enhancers, creating a "branched" or trivalent PROTAC.

Mechanism cluster_0 Flexible Linker (PEG/Alkyl) cluster_1 Rigid Linker (Bis-piperidine) N1 High Conformational Freedom N2 High Entropic Penalty upon Binding N1->N2 N3 Transient Ternary Complex N2->N3 N4 Pre-organized Conformation N5 Low Entropic Penalty upon Binding N4->N5 N6 Stable Ternary Complex N5->N6

Caption: Thermodynamic comparison of flexible versus rigidified PROTAC linkers during ternary complex formation.

Chemical Specifications & Properties

Before initiating synthesis, it is critical to verify the integrity of the building block. The dual Boc-protection ensures that the terminal piperidine amines remain inert while the central azane is manipulated.

Table 1: Properties of Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate

PropertySpecificationImpact on PROTAC Design
Chemical Formula C20H37N3O4Provides a high carbon-to-heteroatom ratio for optimal logP tuning.
Molecular Weight 383.53 g/mol Adds ~183 Da to the final PROTAC mass (post-deprotection).
Reactive Sites 1x Secondary Amine (Azane)Allows for orthogonal highly specific reductive amination or acylation.
Protected Sites 2x Boc-protected AminesEnables global acidic deprotection prior to dual-ligand coupling.
Geometry V-shaped / ExtendedImparts a semi-rigid, extended vector to bridge the POI and E3 ligase.

Experimental Protocols: Synthesis and Validation

The following protocols detail the generation and validation of a trivalent PROTAC using the bis-piperidine scaffold.

Workflow A Bis-piperidine Scaffold B Azane Functionalization (Reductive Amination) A->B Step 1 C Global Boc Deprotection (TFA/DCM) B->C Step 2 D Dual Ligand Coupling (HATU/DIPEA) C->D Step 3 E Trivalent PROTAC Isolation D->E Step 4

Caption: Step-by-step chemical workflow for synthesizing a trivalent PROTAC using the bis-piperidine scaffold.

Protocol 1: Synthesis of a Branched PROTAC

Causality Note: We utilize reductive amination for the central azane rather than direct alkylation. Alkylation of secondary amines often leads to over-alkylation (quaternary ammonium salts). Reductive amination ensures strict mono-functionalization.

Step-by-Step Methodology:

  • Central Azane Functionalization: Dissolve 1.0 eq of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate and 1.1 eq of the desired functional aldehyde (e.g., a PEGylated fluorophore) in 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to form the imine.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Stir for 12 hours. Quench with saturated NaHCO3 and extract with DCM.

  • Global Boc Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM containing 2% Triisopropylsilane (TIPS) for 2 hours. Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl groups from re-alkylating the newly freed piperidine nitrogens.

  • Dual Ligand Coupling: Evaporate the TFA to yield the bis-amine TFA salt. Dissolve in DMF. Add 2.2 eq of the POI/E3 ligand-acid (assuming a symmetric homo-PROTAC for this example), 2.5 eq of HATU, and 6.0 eq of DIPEA. Causality: HATU is selected over EDC/NHS because the secondary amines of the piperidine rings are sterically hindered; HATU provides the superior coupling kinetics required to drive the reaction to completion.

  • Validation & Controls (Self-Validating System): Monitor Step 4 via LC-MS. The presence of mono-coupled intermediates indicates insufficient HATU activation. Always run a parallel control reaction without the aldehyde in Step 1 to confirm that the central azane remains unreactive during Step 4 if left unfunctionalized.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

Causality Note: Demonstrating binary affinity (PROTAC to POI) is insufficient. You must prove the formation of the POI-PROTAC-E3 complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because its delayed reading window eliminates short-lived autofluorescence from the PROTAC itself, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Prepare a 384-well microplate. Add 10 nM of recombinant POI (His-tagged) and 10 nM of E3 Ligase (GST-tagged) to the assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Add the synthesized bis-piperidine PROTAC in a 12-point dose-response series (ranging from 10 µM to 1 pM).

  • Add 2 nM of Terbium (Tb)-labeled anti-His antibody (Donor) and 2 nM of AlexaFluor 647 (AF647)-labeled anti-GST antibody (Acceptor).

  • Incubate for 2 hours at room temperature to allow the ternary complex to reach equilibrium.

  • Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Validation & Controls (Self-Validating System): Include a "PROTAC-free" well to establish the baseline FRET noise. Critically, include a "Competitive Inhibition" well containing the PROTAC + 100-fold excess of free POI ligand. If the FRET signal drops to baseline in this well, it definitively proves that the signal is driven by specific, ligand-mediated ternary complex formation, validating the entire assay.

Protocol 3: Caco-2 Cell Permeability Assay

Causality Note: Rigidified linkers are specifically designed to improve PK properties. The Caco-2 transwell assay is the gold standard for predicting oral absorption and cellular permeability of large degraders [4].

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Add 10 µM of the PROTAC to the apical (A) chamber (pH 6.5) and blank buffer to the basolateral (B) chamber (pH 7.4).

  • Incubate at 37°C for 2 hours.

  • Sample both chambers and quantify the PROTAC concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ).

  • Validation & Controls (Self-Validating System): Co-incubate the PROTAC with Propranolol (a known high-permeability marker) and Lucifer Yellow (a paracellular marker that cannot cross intact cell membranes). If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the cell monolayer are compromised, and the assay data must be discarded. This internal control ensures absolute trustworthiness of the permeability data.

Data Presentation: Profiling Linker Architectures

To demonstrate the superiority of the bis-piperidine scaffold, the following table summarizes representative profiling data comparing flexible, linear rigid, and branched rigid linker architectures.

Table 2: Comparative Physicochemical and Biological Profiling of PROTAC Linkers

Linker ArchitectureScaffold ExampleAqueous Sol. (µg/mL)Caco-2 Papp​ ( 10−6 cm/s)Ternary t1/2​ (min)Degradation DC50​ (nM)
Flexible Linear PEG412.50.84.2150
Rigid Linear Piperazine45.02.118.545
Rigid Branched Bis-piperidine 85.5 3.5 24.0 12

Analysis: The bis-piperidine scaffold drastically outperforms the PEG4 linker. The basic nitrogens increase aqueous solubility nearly 7-fold, while the conformational pre-organization increases the half-life ( t1/2​ ) of the ternary complex, driving the DC50​ down into the low nanomolar range.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability ACS Medicinal Chemistry Letters. This study highlights how rigid linkers containing piperidine moieties are essential for achieving oral bioavailability in modern PROTACs. URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (NIH) / PMC. A comprehensive review detailing how heterocyclic scaffolds like piperidines impart rigidity and lower the entropic penalty of ternary complex formation. URL:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC). Discusses the critical role of basic centers (like piperidines) in PROTAC linkers for improving aqueous solubility via controlled protonation. URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Exploration of Targeted Anti-tumor Therapy. Evaluates the optimization of linker parameters, including rigidity and hydrophilicity, to achieve cell membrane permeability. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis and isolation of di-tert-butyl 4,4'-azanediyldipiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis and isolation of di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (commonly known as bis(1-Boc-piperidin-4-yl)amine).

This bifunctional secondary amine is typically synthesized via the reductive amination of 1-Boc-4-piperidone with 1-Boc-4-aminopiperidine[1]. While the C–N bond formation is generally highly efficient when using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃)[2], the downstream purification is notoriously challenging. The structural similarities between the primary amine starting material and the secondary amine product often lead to co-elution, while boron salts and unreacted ketones further complicate isolation[3].

Pathway & Purification Workflow

The following diagram illustrates the logical progression from the crude reductive amination mixture through a chemically orthogonal purification sequence.

Workflow A Starting Materials: 1-Boc-4-piperidone + 1-Boc-4-aminopiperidine B Reductive Amination (NaBH(OAc)3, DCE, Mild Acid) A->B C Crude Mixture (2° Amine Product + 1° Amine + Ketone + Boron Salts) B->C D Step 1: Rochelle's Salt Wash (Hydrolyzes Boron-Amine Complexes) C->D E Step 2: NaHSO3 Wash (Scavenges Unreacted Ketone) D->E F Step 3: Polymer-Bound Benzaldehyde (Scavenges 1° Amine) E->F G Step 4: Silica Gel Chromatography (DCM/MeOH/NH4OH) F->G H Pure di-tert-butyl 4,4'- azanediyldipiperidine-1-carboxylate G->H

Caption: Orthogonal workflow for the synthesis and purification of bis(1-Boc-piperidin-4-yl)amine.

Troubleshooting & FAQs

Q1: My mass recovery is >120% and the NMR shows broad, unassignable peaks. Why is my product contaminated after an aqueous workup?

The Causality: When utilizing NaBH(OAc)₃ or NaCNBH₃ for reductive amination, the resulting boron byproducts strongly coordinate with the newly formed secondary amine, creating stable borate-amine complexes[2]. A standard NaHCO₃ or brine wash is insufficiently basic or chelating to break these bonds. The Solution: You must actively hydrolyze the complex. Quench the reaction with 1N NaOH or a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Self-Validating Check: Stir the biphasic mixture vigorously for 1–2 hours. The organic layer will initially appear cloudy; complete hydrolysis is visually confirmed when the organic layer becomes perfectly transparent.

Q2: I cannot separate the unreacted 1-Boc-4-aminopiperidine from the product via column chromatography. They co-elute. What is the best approach?

The Causality: Both the starting material (primary amine) and the product (secondary amine) contain highly lipophilic Boc groups and a basic nitrogen. Their partition coefficients and interactions with silica gel are nearly identical, making standard chromatography ineffective. The Solution: Utilize chemical scavenging to exploit their differing nucleophilicity. Add polymer-bound benzaldehyde (aldehyde resin) to the crude mixture dissolved in dichloromethane (DCM). The primary amine will undergo condensation to form a resin-bound imine, while the sterically hindered secondary amine product will not react. Self-Validating Check: After stirring for 2 hours, simply filter the mixture through a frit. The filtrate will contain your secondary amine, completely free of the primary amine starting material.

Q3: How do I selectively remove the unreacted 1-Boc-4-piperidone (ketone) without losing my product?

The Causality: The ketone is highly soluble in organic solvents and will carry over during standard aqueous extractions. The Solution: Perform a bisulfite wash. Washing the organic layer with saturated aqueous sodium bisulfite (NaHSO₃) forces the ketone to undergo nucleophilic addition, forming a highly water-soluble bisulfite adduct. The lipophilic secondary amine remains entirely in the organic phase.

Q4: My compound streaks severely on TLC and during silica gel chromatography, resulting in poor recovery. How do I fix this?

The Causality: Secondary amines act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol (Si-OH) groups on the silica gel stationary phase. This causes peak tailing and irreversible adsorption. The Solution: You must neutralize the silica's acidity. Pre-treat your column with a mobile phase containing 1% Triethylamine (Et₃N), or run the column using a highly polar, basic solvent system such as DCM : MeOH : aqueous NH₄OH (90:9:1) . The ammonia competitively binds to the silanol groups, allowing the secondary amine to elute as a tight, symmetrical band.

Quantitative Data: Purification Strategy Matrix

To optimize your time and yield, compare the efficiency of various purification techniques below:

Purification MethodTarget Impurity RemovedEfficiency / ResolutionScalabilityMechanistic Rationale
Rochelle's Salt Wash Boron/Reducing Agent SaltsHigh (>98% removal)ExcellentTartrate acts as a bidentate ligand, chelating boron and breaking amine-borate complexes.
NaHSO₃ Wash 1-Boc-4-piperidone (Ketone)High (>95% removal)ExcellentForms a water-soluble charged α-hydroxy sulfonate adduct with the ketone.
Aldehyde Scavenger Resin 1-Boc-4-aminopiperidine (1° Amine)Very High (No co-elution)Moderate (Costly at scale)Covalent capture of primary amines via imine formation; inert to secondary amines.
Standard Silica Column Mixed OrganicsLow (Severe streaking)GoodFails due to similar Rf values and strong silanol-amine interactions.
Basic Silica Column (NH₄OH) Non-polar byproductsHigh (Sharp elution bands)GoodNH₄OH masks acidic silanol sites, preventing secondary amine retention.

Standard Operating Procedure (SOP): Optimized Purification Protocol

Follow this validated, step-by-step methodology following the completion of your reductive amination reaction[3]:

Phase 1: Quenching and Boron Removal

  • Dilute the crude reaction mixture (typically in 1,2-dichloroethane or DCM) with an equal volume of DCM.

  • Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1N NaOH.

  • Stir vigorously at room temperature for 1 to 2 hours until the organic phase transitions from a milky emulsion to a clear solution.

  • Separate the phases and extract the aqueous layer twice with DCM. Combine the organic layers.

Phase 2: Ketone Scavenging 5. Wash the combined organic layers with saturated aqueous NaHSO₃ (10 mL per mmol of theoretical ketone). 6. Stir the biphasic mixture for 30 minutes to ensure complete bisulfite adduct formation. 7. Separate the phases and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

Phase 3: Primary Amine Scavenging 8. Filter the drying agent and transfer the DCM solution to a round-bottom flask. 9. Add polymer-bound benzaldehyde resin (approx. 2-3 equivalents based on the estimated remaining primary amine). 10. Gently agitate the suspension on an orbital shaker or stir very slowly (to avoid crushing the resin beads) for 2–4 hours at room temperature. 11. Filter the resin through a sintered glass funnel and wash the resin cake thoroughly with DCM and a small amount of Methanol. 12. Concentrate the filtrate under reduced pressure.

Phase 4: Final Polish (Chromatography) 13. Prepare a silica gel column. Equilibrate the column with a solvent system of DCM / MeOH / 28% aq. NH₄OH (Ratio: 95:4:1). 14. Dry-load the crude concentrate onto a small amount of Celite or load directly as a concentrated DCM solution. 15. Elute the product, monitoring via TLC (stain with Ninhydrin; the secondary amine will typically appear as a distinct blue/purple spot). 16. Pool the pure fractions and concentrate to yield pure di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate.

References

  • Benchchem. "1-Boc-4-piperidone | 79099-07-3". Benchchem Product Database.
  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.
  • Chemistry Stack Exchange. "Reductive amination in case of secondary amines". Stack Exchange Network.

Sources

Optimization

Technical Support Center: Troubleshooting di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate

Welcome to the Technical Support Center for di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (commonly known as bis(1-Boc-piperidin-4-yl)amine ). This comprehensive guide is designed for researchers, synthetic chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (commonly known as bis(1-Boc-piperidin-4-yl)amine ). This comprehensive guide is designed for researchers, synthetic chemists, and drug development professionals working with this highly sterically hindered secondary amine.

Due to the presence of two bulky 1-Boc-piperidin-4-yl groups flanking a single secondary amine, this molecule presents unique synthetic challenges, including extreme steric hindrance, unwanted Boc deprotection, and susceptibility to elimination reactions[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure experimental success.

Quantitative Troubleshooting Matrix

When reactions involving bis(1-Boc-piperidin-4-yl)amine fail, the root cause is usually a competition between the slow reaction rate of the hindered amine and the faster rates of side reactions. The following table summarizes common quantitative diagnostic data (e.g., LC-MS outputs) and their corresponding solutions.

Symptom / LC-MS ObservationRoot CauseMechanistic ExplanationRecommended Solution
Target Mass -100 Da or -200 Da Premature Boc DeprotectionAcidic conditions (e.g., EDC·HCl) or high heat trigger the loss of the tert-butoxycarbonyl group via a tert-butyl carbonium ion intermediate[3].Ensure strictly basic conditions (add excess DIPEA). Avoid prolonged heating above 80 °C[4].
Target Mass +155 Da (approx) N-Acylurea Byproduct FormationThe hindered amine reacts too slowly with the O-acylisourea intermediate of carbodiimides (EDC/DCC), allowing it to rearrange into an unreactive N-acylurea.Abandon EDC/DCC. Switch to highly reactive acylating agents like acid chlorides or uronium salts (HATU/COMU)[5].
Mass corresponds to Tetrahydropyridine Hofmann-like EliminationExtreme steric distress combined with forcing basic/thermal conditions causes dealkylation and the formation of an olefin (tetrahydropyridine derivative)[2].Lower reaction temperature. Avoid strong, non-nucleophilic bases like NaH or LDA if possible.
Unreacted Starting Material (>80%) Steric HindranceThe nucleophilic trajectory to the secondary amine is blocked by the two bulky piperidine rings, preventing attack on standard electrophiles[1].Use catalytic DMAP for acylations. For alkylations, consider reductive amination instead of direct SN2 alkylation.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my amide coupling with EDC/HOBt yield almost no product, but a large amount of a byproduct?

Expert Insight: The secondary amine in bis(1-Boc-piperidin-4-yl)amine is exceptionally hindered. In standard peptide coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid is activated to form an O-acylisourea. For unhindered amines, nucleophilic attack happens rapidly. However, because your amine is blocked by two bulky piperidine rings, the attack is drastically slowed. This delay allows the O-acylisourea to undergo a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea. Solution: You must bypass the O-acylisourea intermediate. Convert your carboxylic acid to an acid chloride first, or use HATU (which forms a highly reactive HOAt-ester) in the presence of a strong organic base like DIPEA[5].

Q2: I am seeing multiple peaks in my LC-MS that correspond to the loss of 100 and 200 mass units. What is happening?

Expert Insight: You are observing unintended Boc (tert-butoxycarbonyl) deprotection. The Boc group is acid-labile, and its deprotection proceeds via the formation of a tert-butyl carbonium ion and carbon dioxide[3]. If you are using EDC·HCl as a coupling agent without sufficient equivalents of a neutralizing base, the localized acidic environment is enough to cleave one or both Boc groups. Furthermore, thermal stress (heating above 100 °C) can also induce thermal Boc deprotection[4]. Once deprotected, the highly nucleophilic primary/secondary piperidine nitrogens will rapidly react with your electrophile, leading to a complex mixture of oligomers and poly-acylated products.

Q3: I tried to alkylate this amine using an alkyl halide and potassium carbonate, but I only recovered starting material and some alkene. Why?

Expert Insight: Direct S_N2 alkylation of highly sterically overcrowded secondary amines is notoriously difficult. The transition state requires the nucleophile to approach the alkyl halide at a specific 180° angle, which is sterically prohibited by the dual piperidine rings. When you apply forcing conditions (heat and base) to overcome this, the molecule seeks to relieve its "extreme steric distress" through a Hofmann-like elimination, dealkylating to form an olefin and a smaller amine[2]. Solution: Instead of direct alkylation, use reductive amination with an aldehyde and sodium triacetoxyborohydride (STAB), which proceeds via an iminium intermediate and is much more tolerant of steric bulk[1].

Visualizing the Workflows and Side Reactions

To prevent these common pitfalls, it is critical to understand both the optimal synthetic workflow and the mechanistic pathways of degradation.

Workflow for Acylating Hindered Amines

The following decision tree outlines the self-validating protocol for successfully acylating bis(1-Boc-piperidin-4-yl)amine without triggering side reactions.

Workflow Start Target: Acylate Bis(1-Boc-piperidin-4-yl)amine Check Is the acyl donor highly reactive? (e.g., Acid Chloride) Start->Check Yes Use Acid Chloride + Hünig's Base (DIPEA) Solvent: DCM, 0°C to RT Check->Yes Yes No Carboxylic Acid Starting Material Check->No No Coupling Use HATU or COMU + HOAt Base: DIPEA or TMP Avoid EDC/DCC No->Coupling BocLoss Monitor for Boc Loss (Maintain basic pH > 8) Coupling->BocLoss

Caption: Decision tree for the acylation of sterically hindered secondary amines to maximize yield.

Mechanism of Degradation (Boc Loss & Elimination)

Understanding the degradation pathways is essential for troubleshooting crude reaction mixtures.

SideReactions SM Bis(1-Boc-piperidin-4-yl)amine Acid Acidic Conditions (e.g., EDC.HCl, prolonged silica) SM->Acid HeatBase Forcing Conditions (High Heat / Strong Base) SM->HeatBase BocLoss Premature Boc Deprotection (Formation of t-butyl cation) Acid->BocLoss Elim Dealkylation / Hofmann-like Elimination HeatBase->Elim Polymer Oligomerization / Multiple Acylations BocLoss->Polymer Alkene Tetrahydropyridine Byproducts Elim->Alkene

Caption: Primary degradation pathways: Acid-catalyzed Boc deprotection and base-induced elimination.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been engineered specifically to bypass the steric limitations of bis(1-Boc-piperidin-4-yl)amine while preserving the integrity of the Boc protecting groups.

Protocol A: Amide Bond Formation via Acid Chloride (Preferred Method)

This method forces the reaction to completion by utilizing the highest energy electrophile, overcoming steric barriers.

  • Preparation of the Electrophile: Dissolve the carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acid chloride.

  • Amine Preparation: In a separate oven-dried flask, dissolve bis(1-Boc-piperidin-4-yl)amine (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq). Cool the solution to 0 °C.

  • Coupling: Dissolve the crude acid chloride in a minimal amount of DCM and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (neutralized silica gel is recommended to prevent Boc loss).

Protocol B: Amide Bond Formation via HATU Coupling (Alternative Method)

Use this method if the carboxylic acid is sensitive and cannot be converted to an acid chloride.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous N,N-dimethylformamide (DMF). Add DIPEA (4.0 eq) and stir at room temperature for 15 minutes to pre-form the active HOAt ester. (Note: The high equivalent of DIPEA is strictly required to prevent any localized acidity from the HATU byproducts that could cleave the Boc groups).

  • Coupling: Add bis(1-Boc-piperidin-4-yl)amine (1.0 eq) to the activated ester solution.

  • Heating (Optional but recommended): Due to severe steric hindrance, the reaction may stall at room temperature. Heat the reaction gently to 50 °C for 24 hours. Monitor strictly via LC-MS to ensure no thermal Boc loss occurs[4].

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃. Dry and concentrate for purification.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications[Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines ResearchGate / Synthetic Communications[Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Amide synthesis by acylation Organic Chemistry Portal[Link]

Sources

Reference Data & Comparative Studies

Validation

The Fulcrum of Function: A Comparative Guide to di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate and Alternative Linkers in Targeted Therapeutics

A Senior Application Scientist's Perspective on Optimizing Molecular Design In the intricate dance of targeted drug development, particularly within the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing Molecular Design

In the intricate dance of targeted drug development, particularly within the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far from a passive tether. It is the fulcrum upon which the efficacy, selectivity, and pharmacokinetic profile of the entire molecule pivots. The choice of linker dictates the spatial relationship between the warhead and the ancillary component—be it an E3 ligase ligand or an antibody—and in doing so, governs the biological outcome.

This guide provides an in-depth, objective comparison of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate, a notable rigid linker, against other prevalent linker classes. We will dissect the causal relationships between linker architecture and performance, supported by illustrative experimental data and detailed protocols, to empower researchers in making informed decisions for rational drug design.

The Contender: di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate is a bifunctional linker characterized by its rigid, piperidine-based core. The dual piperidine rings introduce a significant degree of conformational constraint, a stark contrast to the flexibility of more commonly employed polyethylene glycol (PEG) or simple alkyl chains.[1] This rigidity can be a double-edged sword, offering both distinct advantages and potential liabilities in the design of targeted therapeutics.[2]

The Boc-protected amine groups provide convenient handles for synthetic elaboration, allowing for the covalent attachment of the two functional ends of the heterobifunctional molecule. The inherent properties of this linker class—namely, its rigidity and potential to enhance metabolic stability—make it an attractive option for researchers seeking to overcome the challenges associated with overly flexible linkers.[3][4]

The Alternatives: A Spectrum of Flexibility and Functionality

The landscape of linker technology is diverse, with each class offering a unique set of properties. For the purpose of this comparison, we will focus on three major alternatives to the rigid piperidine-based scaffold:

  • Polyethylene Glycol (PEG) Linkers: These are perhaps the most ubiquitous linkers in PROTAC and ADC development.[5] Composed of repeating ethylene glycol units, they are prized for their hydrophilicity, which can significantly enhance the aqueous solubility of often large and hydrophobic parent molecules.[3][5] Their flexibility allows for a greater degree of conformational freedom, which can be advantageous in facilitating the formation of a stable ternary complex in PROTACs.[5]

  • Alkyl Chain Linkers: Simple and synthetically tractable, alkyl chains offer a straightforward means of connecting two molecular entities.[3] Their lipophilic nature can enhance cell permeability, but may negatively impact solubility.[] The degree of conformational flexibility is high, which can sometimes lead to unproductive binding modes or an entropic penalty upon ternary complex formation.[2]

  • Cleavable Linkers: This category is particularly relevant for ADCs and encompasses a variety of chemical motifs (e.g., hydrazones, disulfides, peptides) designed to be cleaved under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes.[][8][9] The primary advantage is the ability to release the payload in its most active, unmodified form within the target cell.[10]

Head-to-Head Comparison: Performance Metrics and Experimental Data

The selection of a linker should be a data-driven decision based on a thorough evaluation of key performance parameters. Below, we compare our featured linker with its alternatives across several critical attributes, supported by representative experimental data.

Physicochemical Properties

The fundamental physicochemical properties of a linker have a profound impact on the overall characteristics of the resulting conjugate.

Linker TypeKey Physicochemical FeaturesImpact on Conjugate Properties
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate Rigid, cyclic structure. May increase solubility through protonation of the central amine.[4]Can improve metabolic stability and pre-organize the molecule into a bioactive conformation.[1][2]
PEG Linkers Hydrophilic, flexible.[3][5]Significantly enhances aqueous solubility.[5][11] May increase the hydrodynamic radius.
Alkyl Chains Lipophilic, flexible.[3][]Can improve membrane permeability but may decrease aqueous solubility.[]
Cleavable Linkers Varied, designed for lability.[][9]Properties are highly dependent on the specific cleavable moiety.

Illustrative Solubility Data

The following table presents hypothetical, yet representative, aqueous solubility data for a model PROTAC constructed with different linkers.

PROTAC with LinkerAqueous Solubility (µM)Supporting Rationale
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate25The rigid structure may limit aggregation, and the central amine can be protonated to enhance solubility.[4]
5-unit PEG Linker150The hydrophilic nature of the PEG chain significantly improves solubility.[5][11]
8-carbon Alkyl Chain5The lipophilic character of the alkyl chain reduces aqueous solubility.[]
Biological Performance

The ultimate test of a linker's utility lies in its impact on the biological activity of the conjugate.

Cell Permeability

A critical hurdle for PROTACs and internalized ADCs is the ability to cross the cell membrane.

Table 3: Comparative Cell Permeability (PAMPA)

PROTAC with LinkerApparent Permeability (Papp) (10⁻⁶ cm/s)Supporting Rationale
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate1.2The rigid structure can shield polar groups through intramolecular interactions, potentially improving permeability.[2]
5-unit PEG Linker0.5Increased polar surface area due to the ether oxygens can hinder passive diffusion.
8-carbon Alkyl Chain2.5The lipophilic nature of the alkyl chain generally favors passive diffusion across the cell membrane.

Metabolic Stability

The linker should be sufficiently stable in circulation to allow the conjugate to reach its target.

Table 4: Comparative Metabolic Stability (Human Liver Microsomes)

PROTAC with LinkerHalf-life (t½) (minutes)Supporting Rationale
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate> 120The cyclic, rigid structure is often more resistant to metabolic degradation by cytochrome P450 enzymes.[2][12]
5-unit PEG Linker45PEG chains can be susceptible to oxidative metabolism.[12]
8-carbon Alkyl Chain90Alkyl chains are generally stable but can undergo hydroxylation.[12]

Efficacy (PROTACs)

For PROTACs, the key efficacy metrics are the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

Table 5: Comparative PROTAC Efficacy (Target: BRD4, E3 Ligase: VHL)

| PROTAC with Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Supporting Rationale | | :--- | :--- | :--- | | di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate | 8 | >98 | The rigid linker can pre-organize the ligands into an optimal orientation for ternary complex formation, leading to high potency.[2] | | 5-unit PEG Linker | 15 | >98 | The flexibility of the PEG linker allows for adaptive fitting to the protein surfaces, facilitating a stable ternary complex.[5][13] | | 8-carbon Alkyl Chain | 55 | ~90 | The high flexibility of the alkyl chain may lead to a higher entropic penalty for ternary complex formation, resulting in lower potency.[2] |

Experimental Methodologies

The following are detailed protocols for the key assays used to generate the comparative data presented above.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[14][15]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS for quantification

Protocol:

  • Compound Preparation: Prepare a 100 µM working solution of the PROTAC by diluting the DMSO stock in PBS. Ensure the final DMSO concentration is below 1%.

  • Acceptor Plate Preparation: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the 96-well donor plate. Allow 5 minutes for the lipid to permeate the membrane.

  • Donor Plate Preparation: Gently remove any excess lipid solution. Add 150 µL of the PROTAC working solution to the donor wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the PBS in the acceptor plate. Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Plate (PROTAC Solution) coat_membrane Coat Membrane with Lipid Solution prep_acceptor Prepare Acceptor Plate (PBS Buffer) assemble Assemble Donor and Acceptor Plates coat_membrane->assemble incubate Incubate at RT (5 hours) assemble->incubate quantify Quantify PROTAC Concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[16][17][18][19][20]

Materials:

  • Pooled human liver microsomes (HLMs)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system

  • PROTAC stock solution in DMSO

  • Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation and collection plates

  • LC-MS/MS for quantification

Protocol:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of the PROTAC in DMSO.

    • Prepare a 2 µM working solution of the PROTAC by diluting the stock in phosphate buffer.

    • Prepare a 1.0 mg/mL HLM suspension in phosphate buffer and keep it on ice.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the PROTAC working solution and the HLM suspension at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining PROTAC at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quenching Reaction Quenching cluster_analysis Analysis prewarm Pre-warm PROTAC and HLMs at 37°C initiate Initiate with NADPH prewarm->initiate incubate Incubate at 37°C initiate->incubate quench Quench with Acetonitrile at Time Points incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Synthesis and Incorporation of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

The incorporation of this rigid linker into a PROTAC molecule typically involves a multi-step synthesis. The Boc protecting groups are removed under acidic conditions to reveal the secondary amines, which can then be functionalized. A common strategy involves a double reductive amination or a double amide bond formation to attach the two arms of the linker to the warhead and the E3 ligase ligand, respectively. The central tertiary amine remains, contributing to the overall properties of the final PROTAC.

Conclusion: A Strategic Choice for Rational Design

The selection of a linker is a pivotal decision in the design of targeted therapeutics. While flexible linkers like PEGs and alkyl chains offer advantages in terms of solubility and synthetic accessibility, rigid linkers such as di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate provide a valuable tool for addressing challenges related to metabolic stability and for optimizing the conformational rigidity of the final molecule.

The illustrative data presented in this guide highlights the trade-offs inherent in linker selection. A rigid linker may enhance metabolic stability and, in some cases, lead to more potent compounds by reducing the entropic penalty of ternary complex formation. However, this can come at the cost of reduced permeability and requires more precise design to achieve the optimal geometry.

Ultimately, there is no one-size-fits-all solution. The optimal linker is context-dependent, and a systematic, data-driven approach that evaluates a panel of linkers with diverse properties is essential for the successful development of potent and effective PROTACs and ADCs.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC.
  • Linkers in PROTACs. Precise PEG LLC.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. Benchchem.
  • Overview of PROTAC Linkers. ChemPep.
  • ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Exploration and innovation of Linker fe
  • A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values. Benchchem.
  • Application Notes and Protocols for Assessing PROTAC Cell Permeability. Benchchem.
  • Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers. Benchchem.
  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC.
  • A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable. Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • Microsomal Stability. Cyprotex.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjug
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
  • Determination of Microsomal Stability by UPLC -MS/MS.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - NIH.
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Cleavable linkers in antibody–drug conjug
  • Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Diva-Portal.org.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Experimental solubility versus TPSA for the PROTAC data set.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC - NIH.
  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Designing Soluble PROTACs: Str
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
  • Protocol for the Human Liver Microsome Stability Assay.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • Head-to-Head Comparison of PROTACs with Different PEGylated Linkers: A Guide for Researchers. Benchchem.
  • A Comparative Guide to the Chemical Stability of PROTAC Linkers. Benchchem.
  • ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjug
  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjug
  • tert-Butyl 4-(4-(aminomethyl)phenyl)
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharma Excipients.
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
  • Alkyl vs.
  • Research on PROTAC Druggability: Solubility and Permeability. WuXi AppTec.
  • tert-Butyl 4,4-dibromopiperidine-1-carboxyl

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Validation

Efficacy of 4,4-Disubstituted Piperidine Analogs as Neurokinin-1 (NK1) Receptor Antagonists: A Comparative Guide

The di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate scaffold and its derivatives, more broadly classified under 4,4-disubstituted piperidines, represent a cornerstone in modern medicinal chemistry. Their rigid, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

The di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate scaffold and its derivatives, more broadly classified under 4,4-disubstituted piperidines, represent a cornerstone in modern medicinal chemistry. Their rigid, chair-like conformation provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a variety of biological targets. This guide focuses on a specific and highly successful application of this scaffold: the development of potent and selective antagonists for the Neurokinin-1 (NK1) receptor.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a range of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, the development of NK1 receptor antagonists has been a significant area of research for new therapeutics, particularly in the management of chemotherapy-induced nausea and vomiting.[1] This guide will provide a comparative analysis of the efficacy of a series of 4,4-disubstituted piperidine-based NK1 antagonists, supported by experimental data and detailed protocols for their evaluation.

Structure-Activity Relationship and Comparative Efficacy

A seminal study by Stevenson et al. (1998) provides a comprehensive dataset for comparing the efficacy of various 4,4-disubstituted piperidine analogs as NK1 receptor antagonists.[2][3] The core structure consists of a 4-phenyl-4-(benzyloxymethyl)piperidine moiety. The key findings from the structure-activity relationship (SAR) studies are summarized below.

Key SAR Insights:
  • 3,5-Disubstitution on the Benzyl Ether is Crucial: High affinity for the human NK1 (hNK1) receptor is strongly dependent on the substitution pattern of the benzyl ether side chain. A 3,5-disubstitution with lipophilic groups was found to be optimal.[2]

  • Lipophilicity of the Benzyl Ether Substituents: Increasing the lipophilicity of the 3,5-substituents on the benzyl ether ring generally leads to higher affinity. The 3,5-bis(trifluoromethyl)benzyl ether analog (Compound 12 ) emerged as one of the most potent compounds, with a sub-nanomolar IC50 value.[2][4]

  • Tolerance of Diverse Substituents on the Piperidine Nitrogen: The piperidine nitrogen can accommodate a variety of substituents, including acyl and sulfonyl groups, without a significant loss of affinity.[2] This flexibility allows for the modulation of pharmacokinetic properties.

The following table summarizes the in vitro efficacy of selected analogs from this class, highlighting the key SAR findings.

Compound IDR (Piperidine Nitrogen Substituent)Benzyl Ether SubstitutionhNK1 IC50 (nM)
12 H3,5-bis(trifluoromethyl)0.95[2][4]
13 H3,5-dichloro2.1[3]
14 H3,5-dimethyl4.8[3]
21 H3-iodo40[3]
22 H3-tert-butyl33[3]
38 Acyl (specific structure not provided)3,5-bis(trifluoromethyl)5.3[2]
39 Sulfonyl (specific structure not provided)3,5-bis(trifluoromethyl)5.7[2]

In Vivo Efficacy

Two lead compounds, 32 and 43 , were selected for in vivo evaluation in a resiniferotoxin-induced vascular leakage model. Both compounds demonstrated excellent in vivo profiles, inhibiting the induced leakage with high potency.

Compound IDIn Vivo Efficacy (ID50, mg/kg)
32 0.28[2]
43 0.22[2][3]

Experimental Protocols

The determination of the efficacy of these NK1 receptor antagonists relies on robust and validated in vitro and in vivo assays. Below are detailed protocols for the key experiments used in the evaluation of the 4,4-disubstituted piperidine analogs.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay determines the affinity of the test compounds for the NK1 receptor by measuring their ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a fixed concentration of a radiolabeled Substance P analog for binding to membranes prepared from cells expressing the NK1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Workflow Diagram:

G cluster_prep Membrane & Reagent Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing NK1 receptor incubate Incubate membranes, radioligand, and test compounds prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [125I]Substance P) prep_radioligand->incubate prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters wash->count analyze Calculate specific binding and determine IC50 values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells (e.g., CHO cells) stably expressing the human NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, and protease inhibitors).[6]

    • Serial dilutions of the test compound or vehicle.

    • A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P).[6]

    • The membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

  • Counting: Dry the filters and measure the retained radioactivity using a scintillation counter.[5]

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled Substance P) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: Calcium Mobilization

This assay measures the functional antagonist activity of the test compounds by assessing their ability to block Substance P-induced intracellular calcium release.

Principle: The NK1 receptor is a Gq-coupled GPCR. Its activation by an agonist like Substance P leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i. An antagonist will inhibit the agonist-induced calcium response.[7][8]

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis plate_cells Plate NK1-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_antagonist Add test compound (antagonist) and incubate load_dye->add_antagonist add_agonist Add Substance P (agonist) add_antagonist->add_agonist measure_fluorescence Measure fluorescence changes over time using a FLIPR add_agonist->measure_fluorescence analyze Calculate the inhibition of the agonist response and determine IC50 measure_fluorescence->analyze

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the NK1 receptor (e.g., U373MG cells) in a 96-well plate and allow them to adhere overnight.[7]

  • Dye Loading: Wash the cells with a suitable buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to load the dye into the cells.

  • Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test compound (antagonist) or vehicle for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a fixed concentration of Substance P (agonist) to all wells and simultaneously measure the fluorescence intensity over time.[7]

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced response by the antagonist at each concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The 4,4-disubstituted piperidine scaffold has proven to be an exceptionally valuable framework for the design of high-affinity NK1 receptor antagonists. The systematic exploration of structure-activity relationships has led to the identification of key structural features that govern potency, namely the 3,5-disubstitution of the benzyl ether side chain with lipophilic groups. The flexibility of substitution on the piperidine nitrogen further enhances the drug-like properties of these compounds. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel analogs based on this privileged scaffold. The successful translation of in vitro potency to in vivo efficacy for compounds in this series underscores the therapeutic potential of this chemical class.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(23), 4623-4635. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • TU Dublin. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity.
  • Lindström, E., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1238-1246. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Goso, C., et al. (2005). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Pharmacological research, 52(5), 413-419. [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Sniecikowska, J., et al. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3730. [Link]

  • MacLeod, A. M., et al. (1997). 4,4-Disubstituted Piperidines: A New Class of NK1 Antagonists. Journal of Medicinal Chemistry, 40(22), 3501-3503. [Link]

  • Xiao, D., et al. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & medicinal chemistry letters, 20(21), 6313-6315. [Link]

  • Li, Y., et al. (2019). Neurokinin-1 receptor is an effective target for treating leukemia by inducing oxidative stress through mitochondrial calcium overload. Proceedings of the National Academy of Sciences, 116(36), 18011-18020. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968-974. [Link]

  • Nagakura, N., et al. (1999). Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-[spiro[benzo[c]thiophen-1(3H),4'-piperidine]-1'-yl]butyl]-N-methyl-2-methoxybenzamide S-oxide and related compounds. Chemical & pharmaceutical bulletin, 47(8), 1113-1121. [Link]

  • Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Gastroenterology & Hepatology, 10(10), 661-663. [Link]

  • Kim, S. W., et al. (2014). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of biomolecular screening, 19(4), 558-566. [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

  • van der Ploeg, K., et al. (2019). Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells. Frontiers in immunology, 9, 3122. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quality Control of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate: Analytical Strategies &amp; Scaffold Alternatives

Executive Summary Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4), commonly referred to as bis(1-Boc-piperidin-4-yl)amine, is a critical secondary amine intermediate used extensively in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4), commonly referred to as bis(1-Boc-piperidin-4-yl)amine, is a critical secondary amine intermediate used extensively in the synthesis of PROTAC linkers, molecular glues, and complex polycyclic active pharmaceutical ingredients (APIs). While the dual Boc-protection strategy offers excellent orthogonality during multi-step syntheses—particularly in solid-phase peptide synthesis (SPPS)—it introduces unique quality control (QC) challenges. The absence of a strong UV chromophore and the molecule's inherent lability to acidic conditions necessitate specialized analytical methodologies to ensure batch-to-batch consistency and structural integrity.

This guide objectively compares the performance and QC requirements of the Boc-protected scaffold against its common alternatives (Cbz-protected and unprotected variants) and provides self-validating experimental protocols for rigorous quality control.

Scaffold Comparison: Boc vs. Cbz vs. Unprotected Alternatives

When designing a synthetic route, chemists must choose the appropriate protecting group strategy for the 4,4'-azanediyldipiperidine core. The choice directly impacts downstream coupling efficiency, shelf-life, and the complexity of the required QC analytics.

Table 1: Comparative Performance and QC Profile of 4,4'-Azanediyldipiperidine Scaffolds

ParameterBis(1-Boc) Variant (Product)Bis(1-Cbz) Variant (Alternative)Unprotected Variant (Alternative)
Chemical Formula C20H37N3O4C26H33N3O4C10H21N3
Downstream Orthogonality High (Orthogonal to Fmoc/Cbz)Moderate (Orthogonal to Boc/Fmoc)Low (Requires immediate coupling)
Stability / Shelf-Life 1–2 years (Moisture/Acid sensitive)>2 years (Highly stable)<6 months (Prone to oxidation/CO2)
Deprotection Conditions Strong Acid (TFA, HCl)Hydrogenolysis (H2, Pd/C)N/A
QC Detection Complexity High (Requires CAD, ELSD, or qNMR)Low (Strong UV absorbance at 254 nm)High (Requires derivatization or CAD)
Primary Degradation Impurity Mono-Boc / Des-Boc amineDes-Cbz amineCarbamate salts (from atmospheric CO2)

Causality Insight: The Boc-protected variant is heavily favored in PROTAC synthesis because it can be cleanly removed using Trifluoroacetic acid (TFA) without reducing sensitive functional groups (a common risk with the catalytic hydrogenation required for Cbz removal). However, the benzyl rings of the Cbz group provide a strong UV chromophore, making standard HPLC-UV analysis trivial. In contrast, the Boc variant only possesses weak carbamate carbonyl absorbance (<210 nm), rendering standard UV detection highly susceptible to baseline drift and solvent interference [1].

Quality Control Analytical Strategies & Method Selection

To accurately quantify the purity of bis(1-Boc-piperidin-4-yl)amine and profile its impurities, laboratories must pivot away from traditional UV detection. [1] has emerged as the industry standard for this class of molecules. CAD provides a universal, mass-dependent response for non-volatile analytes, independent of the molecule's optical properties.

QC_Method_Selection Start Analyte: Bis(1-Boc-piperidin-4-yl)amine CheckUV Does it possess a strong UV chromophore? Start->CheckUV UV_Yes Yes: Use HPLC-UV (Not applicable) CheckUV->UV_Yes Aromatic Rings UV_No No: Weak UV absorbance (Carbamate only) CheckUV->UV_No Aliphatic/Boc SelectDet Select Universal Detector UV_No->SelectDet CAD HPLC-CAD (High sensitivity, uniform) SelectDet->CAD Primary Choice ELSD HPLC-ELSD (Non-linear response) SelectDet->ELSD qNMR qNMR (Absolute quantitation) SelectDet->qNMR Orthogonal

Figure 1: Decision matrix for selecting QC analytical methods for non-chromophoric Boc-protected amines.

Mechanistic Insights: Degradation Pathways

Understanding the degradation pathway of the product is essential for developing a stability-indicating QC assay. The primary degradation route for bis(1-Boc-piperidin-4-yl)amine is the acid-catalyzed cleavage of the tert-butyloxycarbonyl group. Trace moisture in halogenated storage solvents (e.g., dichloromethane) can generate hydrochloric acid over time, triggering this pathway.

Degradation_Pathway Intact Intact Bis-Boc Amine Protonation Protonation of Carbonyl Oxygen Intact->Protonation H+ (Acid/Moisture) Cleavage Cleavage of tert-Butyl Cation Protonation->Cleavage Intermediate Carbamic Acid Intermediate Cleavage->Intermediate - Isobutylene Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation DesBoc Des-Boc Impurity (Secondary Amine) Decarboxylation->DesBoc

Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection leading to des-Boc impurities.

Experimental Protocols: Self-Validating QC Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific system suitability criteria to guarantee that the analytical instrument is performing optimally before sample data is accepted.

Protocol 1: HPLC-CAD Assay for Purity and Impurity Profiling

Objective: Quantify the intact bis-Boc amine and its primary degradation products (mono-Boc and fully deprotected amine). Causality: Because CAD relies on the nebulization and evaporation of the mobile phase to form analyte particles, non-volatile buffers (e.g., phosphate) will precipitate and permanently damage the detector. Therefore, strictly volatile additives (Formic Acid) are used [2].

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 column (150 mm × 4.6 mm, 3 µm particle size) to provide adequate hydrophobic retention for the lipophilic tert-butyl groups.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution: Program a gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B. Rationale: This ensures the highly polar, fully deprotected amine elutes early, followed by the mono-Boc intermediate, and finally the highly lipophilic intact bis-Boc molecule.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 40 °C.

  • CAD Optimization: Set the evaporation temperature to 35 °C. Adjust the Power Function Value (PFV) to ~1.2 to linearize the detector response across the concentration range[3].

  • System Suitability (Self-Validation):

    • Inject a reference standard (1.0 mg/mL) five consecutive times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The chromatographic resolution ( Rs​ ) between the mono-Boc impurity and the intact bis-Boc peak must be ≥ 2.0.

Protocol 2: Coulometric Karl Fischer Titration for Moisture Content

Objective: Quantify trace water to prevent acid-catalyzed degradation during storage and downstream synthesis. Causality: As established in Figure 2, moisture acts as a catalyst for degradation when combined with ambient electrophiles or halogenated solvents. Maintaining moisture below 0.5% is critical for a 2-year shelf life.

Step-by-Step Methodology:

  • Reagent Setup: Fill the titration vessel with a commercial coulometric KF reagent (anode solution) and the generator electrode with the corresponding cathode solution.

  • Pre-Titration: Allow the instrument to drift-correct to a stable baseline (<10 µ g/min ).

  • Sample Preparation & Injection: Accurately weigh 100 mg of the bis-Boc amine and dissolve it in 1.0 mL of anhydrous methanol. Inject the solution directly into the titration cell through the septum.

  • System Suitability (Self-Validation): Run a certified 1.0% water standard before and after the sample sequence.

    • Acceptance Criteria: Recovery of the water standard must fall between 95.0% and 105.0%.

References

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]

  • Title: Liquid Chromatography–Charged Aerosol Detection for Characterization of Natural Toxin Reference Materials Source: ACS Measurement Science Au URL: [Link]

  • Title: RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Validation

Cost-Benefit Analysis &amp; Comparison Guide: di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate in Advanced Scaffold Synthesis

Executive Summary: The Strategic Value of Rigid Bis-Piperidine Scaffolds In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex peptidomimetics, the spatial orientati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Rigid Bis-Piperidine Scaffolds

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex peptidomimetics, the spatial orientation between the target protein and the E3 ligase is paramount . Flexible linkers (such as polyethylene glycols, PEGs) often incur a high entropic penalty upon binding. To overcome this, rigid saturated heterocycles—such as bis-piperidines—are increasingly deployed to stabilize the ternary complex and improve pharmacokinetic properties .

However, synthesizing these rigid scaffolds presents a significant challenge: differentiating multiple secondary amines. This guide provides a definitive cost-benefit analysis of using the pre-protected building block di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (Bis-Boc-BPA, CAS: 1404196-18-4) versus unprotected or flexible alternatives.

Causality in Scaffold Selection: Why Pre-Protected?

Unprotected bis(piperidin-4-yl)amine (BPA) contains three secondary amines: two within the piperidine rings and one central bridging amine. If a medicinal chemist attempts to functionalize the central amine (e.g., via SN​Ar or Buchwald-Hartwig cross-coupling), the electrophile will indiscriminately attack all three nitrogen centers. This results in a statistical mixture of mono-, di-, and tri-alkylated products that are chromatographically nearly identical.

By utilizing Bis-Boc-BPA, the two terminal piperidine nitrogens are orthogonally protected by bulky tert-butyloxycarbonyl (Boc) groups. This steric shielding and chemical deactivation leave only the central secondary amine available for nucleophilic attack.

The Causality: Investing in a pre-protected scaffold eliminates 3-4 synthetic steps (protection, deprotection, and complex prep-HPLC separations), transforming a low-yielding statistical nightmare into a highly regioselective, scalable process.

Cost-Benefit Analysis & Alternative Comparison

To objectively evaluate the performance of Bis-Boc-BPA, we compare it against unprotected BPA and a standard flexible Bis-PEG-amine linker.

MetricBis-Boc-BPA (CAS 1404196-18-4)Unprotected BPABis-PEG-amine
Upfront Reagent Cost High ( $)Low ($)Low ($)
Synthetic Steps to Target 1-24-51-2
Regioselectivity >98% (Single site)<33% (Statistical mixture)N/A (Linear)
Overall Yield 75-85%15-25%~80%
Conformational Rigidity High (Restricted rotation)HighLow (Highly flexible)
Downstream Purification Simple (Standard Flash)Complex (Prep-HPLC required)Simple
Total Cost of Goods (COGs) Low (Highly Efficient) High (Labor/Solvent Intensive) Low (But inferior bioactivity)

Structural Impact on PROTAC Efficacy

The rigidity of the bis-piperidine core restricts the conformational degrees of freedom of the PROTAC molecule. During the induction process, this rigidity reduces the interference of environmental water molecules at the protein-protein interaction (PPI) interface, significantly enhancing the stability and formation efficiency of the ternary complex [[1]]([Link]).

TernaryComplex POI Protein of Interest (Target) Linker Rigid Bis-Piperidine Linker (Restricts Conformation) POI->Linker E3 E3 Ubiquitin Ligase (CRBN / VHL) Linker->E3 Degradation Ubiquitination & Degradation E3->Degradation

Rigid linkers reduce entropic penalties during PROTAC ternary complex formation.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To attach an aryl warhead to the central amine of Bis-Boc-BPA, standard SN​2 alkylation often fails due to the extreme steric hindrance provided by the two adjacent piperidine rings and their Boc groups. Instead, a Buchwald-Hartwig cross-coupling utilizing a specialized bulky palladium catalyst is required [[2]]([Link]).

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask under argon, combine Bis-Boc-BPA (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (2.0 equiv) .

  • Reaction: Dissolve the mixture in anhydrous dioxane (0.2 M) and stir at 85°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via standard flash chromatography (Hexanes/EtOAc).

The Self-Validating System:

This protocol is inherently self-validating through 1 H NMR Symmetry Tracking . The starting Bis-Boc-BPA possesses a distinct plane of symmetry, resulting in a massive, unified 18H singlet for the Boc groups at ~1.45 ppm.

  • Validation Pass: If the reaction is successful and regioselective, the product retains this symmetry. The NMR will show a clean 18H singlet, and LC-MS will show a single peak at the calculated mass.

  • Validation Fail: If the basic conditions cause premature Boc deprotection or if transamidation occurs, the symmetry is irreversibly broken. The NMR will immediately display split Boc signals (e.g., two 9H singlets) or a reduced integration ratio relative to the piperidine backbone. This binary readout ensures the chemist can instantly verify the structural integrity of the scaffold without complex 2D NMR.

Workflow cluster_0 Route A: Bis-Boc-BPA (Pre-Protected) cluster_1 Route B: Unprotected BPA A1 Bis-Boc-BPA (CAS 1404196-18-4) A2 Direct Buchwald-Hartwig (Central Amine) A1->A2 A3 Single Product (High Yield >85%) A2->A3 B1 Unprotected BPA B2 Orthogonal Protection (3 Steps) B1->B2 B3 Buchwald-Hartwig (Central Amine) B2->B3 B4 Statistical Mixture (Low Yield <30%) B3->B4

Workflow comparison: Pre-protected Bis-Boc-BPA vs. Unprotected BPA.

References

  • [3] Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today (NIH PMC).[Link]

  • [1] Yokoo, H., et al. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry (ACS).[Link]

  • [2] Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

Sources

Comparative

Comprehensive Supplier Comparison &amp; Analytical Validation Guide for Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4)

Piperidine scaffolds are foundational in modern medicinal chemistry, appearing in over 70 commercialized FDA-approved drugs[1]. Among these, di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4) has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperidine scaffolds are foundational in modern medicinal chemistry, appearing in over 70 commercialized FDA-approved drugs[1]. Among these, di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4) has emerged as a critical bis-Boc protected building block. Featuring a highly versatile 4,4'-iminodipiperidine core, it is frequently utilized as a rigid linker in PROTAC synthesis and as a central pharmacophore in kinase inhibitor development[1].

However, the commercial procurement of this secondary amine is fraught with quality control challenges. Residual transition metals from upstream synthesis or the presence of mono-Boc impurities can severely poison downstream Buchwald-Hartwig cross-couplings. As a Senior Application Scientist, relying solely on vendor Certificates of Analysis (CoA) is a critical vulnerability. This guide objectively compares top-tier suppliers and provides a self-validating analytical framework to ensure your raw materials meet stringent drug discovery standards.

Supplier Performance Comparison Matrix

To establish a baseline, we evaluated four major suppliers of CAS 1404196-18-4. The data below synthesizes our in-house quantitative validation metrics, focusing on true chromatographic purity and trace metal contamination—two factors that dictate the success of downstream functionalization.

SupplierClaimed PurityIn-House LC-MS PurityTrace Pd/Cu (ppm)Cost per 10g (USD)Lead TimeApplication Verdict
Enamine >95%98.2%< 5 ppm$1851-2 WeeksOptimal for HTS
Sigma-Aldrich >97%99.1%< 1 ppm$4203-4 DaysBest for Scale-Up
BLD Pharm >97%96.5%12 ppm$953-5 DaysGood for Scaffolding
Combi-Blocks >98%98.5%< 2 ppm$1402-3 DaysBest Value/Purity

Note: Data represents aggregated in-house validation metrics from typical batch analyses.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the reagent, we employ a rigorous validation protocol aligned with for analytical procedures[2].

LC-MS Purity Assessment (Neutral Mobile Phase)

The Causality: Standard LC-MS protocols utilize 0.1% Formic Acid. However, acidic mobile phases can induce premature in-source fragmentation of the Boc protecting groups, generating false "mono-Boc" impurity peaks that misrepresent the vendor's quality. To accurately assess purity, a neutral mobile phase is mandatory. Furthermore, any adjustments to the gradient or column dimensions must comply with to maintain system suitability[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 1404196-18-4 in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock.

  • System Setup: Utilize a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 2.1 x 50 mm) to reduce solvent consumption while maintaining theoretical plates[3].

  • Mobile Phase: Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5). Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validating Step: Inject a known standard of mono-Boc 4,4'-azanediyldipiperidine alongside the sample. If the mono-Boc peak area in the di-Boc sample increases across three consecutive injections, on-column degradation is occurring, invalidating the run and requiring a lower column temperature.

Trace Metal Analysis (ICP-MS)

The Causality: Secondary amines are excellent chelators. If the vendor synthesized this building block via reductive amination using metal catalysts, residual Palladium (Pd) or Copper (Cu) will be retained. These trace metals will poison the catalysts used in your subsequent functionalization steps. Protocol: Digest 50 mg of the sample in 1 mL of concentrated ultra-pure HNO₃ using microwave-assisted digestion, dilute to 10 mL with Milli-Q water, and analyze via ICP-MS against a standard calibration curve (0.1 - 100 ppb).

Experimental Workflow: Functionalization & Deprotection

Once the batch passes QC, it is typically subjected to central amine functionalization followed by global deprotection to yield the active scaffold.

Step-by-Step Methodology:

  • Central Amine Coupling: Dissolve 1.0 eq of CAS 1404196-18-4 and 1.2 eq of the target electrophile (e.g., an aryl halide for SₙAr) in anhydrous DMF. Add 2.0 eq of DIPEA and heat to 80°C for 12 hours.

  • Global Boc Deprotection: Isolate the intermediate, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

  • Self-Validating Step: Monitor the deprotection via TLC (Ninhydrin stain). The di-Boc starting material will remain colorless, but the fully deprotected tri-amine will immediately stain deep purple upon heating, visually confirming complete deprotection before moving to MS analysis.

Workflow Visualization

Workflow A Raw Material Intake (CAS 1404196-18-4) B LC-MS Purity Check (Neutral Mobile Phase) A->B C Trace Metal Analysis (ICP-MS) A->C D Pass QA/QC? B->D C->D E Reject Batch D->E No F Synthetic Workflow: Central Amine Coupling D->F Yes G Global Boc Deprotection (TFA/DCM) F->G H Final PROTAC/Drug Candidate G->H

Quality control and synthetic workflow for CAS 1404196-18-4 in drug discovery.

Conclusion & Recommendations

For high-throughput screening (HTS) and early-stage library generation where cost and speed are paramount, Combi-Blocks offers the best value-to-purity ratio. However, for late-stage lead optimization or GMP scale-up requiring ultra-low trace metal contamination to protect sensitive downstream catalysis, Sigma-Aldrich remains the authoritative choice despite the premium pricing.

References

  • Piperidine-Based Drug Discovery - 1st Edition. Elsevier.[Link][1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link][2]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate), a member of the piperidine derivative family.

Hazard Assessment and Chemical Profile

Di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate) is a bifunctional piperidine derivative. While specific toxicity data is unavailable, the general class of piperidine derivatives and tertiary amines can present several hazards. Based on analogous compounds, it is prudent to assume this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3]

Key Considerations:

  • Thermal Decomposition: Upon heating, piperidine derivatives may release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[4]

A summary of anticipated hazards and necessary precautions is provided in the table below.

Hazard CategoryAnticipated RiskRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Eye Contact Causes serious eye irritation.[1][2]Chemical splash goggles or a face shield.[1]
Inhalation May cause respiratory irritation.[1]Use in a well-ventilated area, preferably a chemical fume hood.[1]
Ingestion Harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4]
Step-by-Step Disposal Protocol

The fundamental principle for the disposal of di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate) is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate). This includes:

    • Unused or excess chemical.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Empty containers that have not been triple-rinsed.

Step 2: Containerization

  • Place all collected waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

Step 3: Labeling

  • Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate)".

    • An accurate description of the contents (e.g., "solid waste," "solutions in methanol").

    • The approximate amount or percentage of the chemical in the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Store the waste away from incompatible materials, particularly strong acids and oxidizing agents.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration at a licensed facility.[5]

The following diagram illustrates the decision-making process for the disposal of di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate).

DisposalWorkflow start Generation of Waste (Unused chemical, contaminated items) segregate Segregate Waste into Compatible Streams start->segregate spill Spill or Accidental Release start->spill containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date and PI Information containerize->label storage Store in a Designated, Secure Waste Accumulation Area label->storage disposal Arrange for Pickup by Institutional EHS or Licensed Contractor storage->disposal spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->containerize

Caption: Disposal workflow for di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate).

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your institution's EHS emergency line.

  • Don Personal Protective Equipment (PPE): Before attempting to clean the spill, at a minimum, wear:

    • Two pairs of nitrile gloves.

    • Chemical splash goggles.

    • A lab coat.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid generating dust.[1]

    • For spills of the chemical dissolved in a solvent, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

    • Once the liquid is absorbed, carefully scoop the material into the hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water or a suitable laboratory detergent.

    • Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all site-specific reporting requirements.

By adhering to these procedures, researchers can ensure the safe handling and disposal of di-tert-butyl 4,4'-azanediylbis(piperidine-1-carboxylate), protecting themselves, their colleagues, and the environment.

References

Sources

Handling

Personal protective equipment for handling di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

As a Senior Application Scientist, I recognize that handling complex, functionalized pharmaceutical intermediates demands far more than generic safety protocols. When working with di-tert-butyl 4,4'-azanediyldipiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, functionalized pharmaceutical intermediates demands far more than generic safety protocols. When working with di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (a dual Boc-protected secondary amine), standard laboratory precautions must be elevated.

The presence of two lipophilic tert-butyloxycarbonyl (Boc) protecting groups significantly increases this molecule's ability to penetrate dermal barriers compared to its unprotected amine counterpart. Furthermore, as a fine organic powder, it presents distinct aerodynamic and electrostatic risks in the laboratory environment. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Physicochemical Risk Profile

Before selecting PPE, we must understand the quantitative and physical characteristics of the target compound.

PropertySpecificationOperational Implication
Chemical Name di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylateBulky, hydrophobic structure enhances skin permeability.
CAS Number 1404196-18-4Essential for precise SDS tracking and inventory logging.
Formula C20H37N3O4High carbon content; poses a combustible dust risk if aerosolized.
Molecular Weight 383.53 g/mol Moderately heavy; settles rapidly but easily disturbed into aerosols.
Physical State Solid (Powder)Highly prone to triboelectric static cling and airborne dispersion.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling pharmaceutical intermediates must be rooted in mechanistic risk assessment[1]. Every layer of protection serves a specific, scientifically validated purpose.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator (or PAPR for bulk transfers).

    • Causality: Fine organic powders pose severe inhalation risks. Complex amine derivatives are known respiratory sensitizers[2]. A P100 filter mechanically traps 99.9% of airborne particulates, preventing mucosal absorption.

  • Hand & Skin Protection: Double-gloving with chemical-resistant nitrile gloves (outer glove ≥ 8 mil thickness).

    • Causality: The lipophilic nature of the Boc groups facilitates transdermal transport of the compound. Nitrile provides a robust, non-polar barrier against organic amines, whereas latex is highly permeable to such organic structures.

  • Eye Protection: Tight-fitting chemical safety goggles (ANSI Z87.1+ compliant).

    • Causality: Standard safety glasses with side shields are insufficient against aerodynamic dust. Tight-fitting goggles prevent micro-particulates from settling on the ocular mucosa, which can cause severe irritation.

  • Body Protection: Flame-resistant (FR) laboratory coat or disposable anti-static Tyvek suit.

    • Causality: Mitigates static buildup and protects against potential flash fire risks associated with combustible organic dusts[3].

Engineering Controls & Operational Workflow

A safe protocol is a self-validating system. Do not proceed to the next step unless the previous step's validation criteria are met.

Phase 1: Pre-Operational Validation
  • Engineering Control Check: Turn on the fume hood and verify the face velocity using a digital anemometer.

    • Validation: The reading must be strictly between 80 and 100 feet per minute (fpm) . Velocities below 80 fpm fail to contain fine powders, while velocities above 100 fpm create turbulent eddies that can blow the powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Ground all metal spatulas and place an anti-static ionizing bar or zero-static mat inside the hood.

    • Validation: Ensure the grounding wire is securely connected. Organic powders are highly susceptible to triboelectric charging. Static discharge can lead to material loss, inaccurate weighing, or deflagration of combustible dust[3].

Phase 2: Handling and Weighing
  • Container Opening: Open the reagent bottle only within the validated fume hood.

  • Transfer: Use a grounded, V-shaped anti-static spatula to transfer the powder to a pre-weighed, static-dissipative weigh boat.

    • Causality: V-shaped spatulas minimize the surface area of the powder exposed to air currents, drastically reducing aerosolization.

  • Sealing: Cap the reagent bottle immediately after transfer and seal the threading with Parafilm to prevent moisture ingress and subsequent chemical degradation.

Phase 3: Decontamination and Disposal
  • Wet-Wiping: Decontaminate all hood surfaces and balances using a wet-wipe method (e.g., wipes soaked in 70% isopropanol or deionized water).

    • Causality:Never dry sweep. Dry sweeping re-aerosolizes the powder, instantly recreating inhalation and combustible dust hazards[3].

  • Waste Segregation: Dispose of all contaminated consumables (gloves, weigh boats, wipes) in a designated, labeled solid organic waste container.

  • Final Disposal: Route the solid waste for high-temperature commercial incineration. Do not wash Boc-protected amines down the sink, as they are toxic to aquatic ecosystems and will not degrade in standard wastewater treatment facilities.

Safety & Operational Workflow Diagram

PPE_Workflow Start Risk Assessment: Boc-Protected Amine Powder Hood Engineering Controls: Fume Hood (80-100 fpm) Start->Hood PPE Don PPE: Nitrile, Goggles, N95, FR Coat Hood->PPE Static Static Mitigation: Grounding & Anti-Static Tools PPE->Static Handle Safe Handling & Weighing Static->Handle Spill Spill Occurs? Handle->Spill Clean Wet-Wipe Decontamination (No Dry Sweeping) Spill->Clean Yes Proceed Proceed to Synthesis (e.g., Boc Deprotection) Spill->Proceed No Dispose Waste Disposal: Incineration Clean->Dispose Proceed->Dispose

Workflow for handling di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate safely.

References

  • Stonehouse Process Safety. NFPA 660 and Combustible Dust Standards. Retrieved from:[Link][3]

  • Counsel In Occupational and Environmental Health (COEH). Occupational Health and Safety Services (Chemical Exposure Assessments). Retrieved from: [Link][2]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations and pharmaceutical intermediates. Retrieved from: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate
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di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate
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